CYC116 is a potent inhibitor of several kinase enzymes, which explains its diverse biological activities. The table below summarizes its key targets and inhibitory constants (Ki) [1] [2]:
| Target Kinase | Ki Value | Primary Role of Target |
|---|---|---|
| Aurora A | 8.0 nM | Serine/threonine kinase regulating centrosome maturation, spindle assembly, and mitosis [1] [3]. |
| Aurora B | 9.2 nM | Chromosomal passenger protein regulating chromosome alignment, segregation, and cytokinesis [1] [3]. |
| VEGFR2 | 44 nM | Receptor tyrosine kinase involved in angiogenesis (formation of new blood vessels) [1] [4]. |
| FLT3 | 44 nM | Implicated in the development of certain types of leukemia [2]. |
| Src | 82 nM | Src-family kinase involved in mast cell activation and cancer cell signaling [5] [2]. |
By inhibiting Aurora A and B, CYC116 disrupts critical stages of cell division, leading to mitotic failure and apoptosis (programmed cell death) in cancer cells [4]. Its additional inhibition of VEGFR2 attacks tumors by suppressing blood vessel supply [4].
CYC116 has demonstrated broad-spectrum antitumor activity in preclinical studies. The table below shows its cytotoxicity against a panel of human cancer cell lines, measured by IC₅₀ values [1] [2]:
| Cell Line | Cancer Type | IC₅₀ (μM) | Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.034 | HCT-116 | Colon Cancer | 0.34 |
| MES-SA | Uterine Sarcoma | 0.09 | HL-60 | Acute Myeloid Leukemia | 0.372 |
| Saos-2 | Osteosarcoma | 0.11 | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.471 |
| COLO 205 | Colon Cancer | 0.241 | A549 | Lung Cancer | 0.48 |
| MIA PaCa-2 | Pancreatic Cancer | 0.278 | HeLa | Cervical Cancer | 0.59 |
| A2780 | Ovarian Cancer | 0.17 / 0.151 | MCF7 | Breast Cancer | 0.599 |
| HUVEC | Endothelial Cells | 0.308 | NCI-H460 | Lung Cancer | 0.681 |
| HT-29 | Colon Cancer | 0.725 | K562 | Chronic Myeloid Leukemia | 1.375 |
| HuP-T4 | Pancreatic Cancer | 0.775 | BXPC-3 | Pancreatic Cancer | 1.626 |
In vivo, oral administration of CYC116 (75 and 100 mg/kg daily) in mice bearing NCI-H460 tumor xenografts resulted in significant tumor growth delays [1] [2].
Research has uncovered a novel application for CYC116 in suppressing mast cell-mediated allergic responses [5].
This signaling pathway and the inhibitory action of CYC116 can be visualized as follows:
A more recent study found that CYC116 promotes the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs). This results in better-organized sarcomeres, increased mitochondrial numbers, and enhanced cellular function, which is valuable for regenerative medicine and drug testing [6] [7].
The methodology from key studies provides a template for relevant biological assays.
This protocol assesses the inhibitory effect of CYC116 on the immediate allergic response [5].
This method determines the effect of CYC116 on protein phosphorylation in mast cells [5].
This mouse model demonstrates the efficacy of CYC116 in a living organism [5].
CYC116 is a versatile multi-kinase inhibitor with a primary design for cancer therapy but holds promising potential for treating allergic disorders and improving stem cell-based technologies.
The table below summarizes the core characteristics and target selectivity of CYC116.
| Attribute | Description |
|---|---|
| CAS Number | 693228-63-6 [1] [2] |
| Molecular Formula | C₁₈H₂₀N₆OS [1] [2] |
| Molecular Weight | 368.46 g/mol [1] [2] |
| Primary Targets (Ki) | Aurora A (8.0 nM), Aurora B (9.2 nM) [1] [2] |
| Secondary Targets (Ki) | VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), Lck (280 nM) [1] [2] |
| Low Activity/Inactive | >50-fold selectivity over CDKs; not active against PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, SAPK2A [1] |
| Current Status | Phase 1 Clinical Trials [1] |
CYC116 shows cytotoxicity across a wide panel of human cancer cell lines. Key cellular effects and IC₅₀ values are summarized below.
| Cell Line | Assay Type | IC₅₀ / Effective Concentration | Description |
|---|---|---|---|
| MV4-11 (Acute Myelogenous Leukemia) | Cytotoxicity (96h) | 34 nM [1] / 0.034 μM [2] | Potent antiproliferative activity |
| A2780 (Ovarian) | Cytotoxicity (96h) | 170 nM [2] | Antiproliferative effect |
| HeLa (Cervical) | Cytotoxicity (96h) | 0.59 μM [2] | Antiproliferative effect |
| HCT-116 (Colorectal) | Cytotoxicity (96h) | 0.34 μM [2] | Antiproliferative effect |
| A549 (Lung) | Function | 0.48 μM [2] | Half-maximal inhibition of histone H3 serine-10 phosphorylation |
| HeLa | Function | 1.25 μM [1] [2] | Complete inhibition of histone H3 phosphorylation (Western blot) |
| A549 | Cell Cycle Analysis | 0.5-2 μM [1] | Accumulation of tetraploid cells (G1 phase arrest) |
| SW620 | Mitotic Index | 1 μM [1] | Appearance of polyploid cells |
To help you replicate or understand the key experiments, here are the methodologies from the cited research.
Kinase Assay for Aurora A and B [1]
Cell-based Viability Assay (MTT) [1]
CYC116 primarily exerts its effects by inhibiting Aurora A and Aurora B kinases, which are crucial regulators of mitosis. The diagram below illustrates the mechanism by which CYC116 disrupts this process, leading to cell death.
Mechanism of CYC116-induced mitotic disruption and cell death.
Evidence from animal studies supports the potential of CYC116 as an oral anti-cancer agent [1].
CYC116 primarily functions as an ATP-competitive inhibitor of Aurora Kinases A and B, which are crucial regulators of mitosis. By inhibiting these kinases, CYC116 disrupts critical mitotic processes, leading to the failure of cytokinesis, induction of polyploidy, and subsequent apoptosis (programmed cell death) in cancer cells [1] [2].
The following diagram illustrates the key signaling pathways affected by CYC116 in different cellular contexts, based on experimental evidence.
CYC116 inhibits Aurora kinases in mitosis and Fyn kinase in mast cells, leading to distinct downstream effects. [3] [4] [1]
For research applications, detailed experimental data and protocols are crucial. The following table summarizes key in vitro and in vivo findings for CYC116.
| Context | Cell Line / Model | Concentration/Dosage | Key Outcome | Citation |
|---|---|---|---|---|
| In Vitro Cytotoxicity | MV4-11 (Leukemia) | IC₅₀ = 34 nM | Potent antiproliferative activity [1] | |
| In Vitro Cytotoxicity | A2780 (Ovarian) | IC₅₀ = 170 nM | Antiproliferative activity [5] | |
| In Vitro Kinase Inhibition | HeLa | 1.25 µM for 7 h | Complete inhibition of Histone H3 phosphorylation [1] | |
| In Vitro Cardiomyocyte Maturation | hPSC-CMs (H1, H9, UC013) | Treatment for various durations | Increased sarcomere length, mitochondria, and function [3] [6] | |
| In Vivo Efficacy | Mice with NCI-H460 xenografts | 100 mg/kg, p.o., daily | Statistically significant tumor growth reduction [1] [5] | |
| In Vivo Anaphylaxis Model | BALB/c mice (PCA) | ~22.5 mg/kg | Inhibition of allergic response (ED₅₀) [4] |
1. In Vitro Antiproliferative Activity (MTT Assay) [1]
2. In Vitro Mast Cell Degranulation (β-Hexosaminidase Release) [4]
3. Cardiomyocyte Maturation Protocol [3]
Research shows that CYC116 has intriguing applications beyond its original design as an anti-cancer drug. In cardiology research, it promotes the maturation of stem cell-derived cardiomyocytes, which is a significant hurdle in regenerative medicine and disease modeling [3] [6]. In immunology, it suppresses mast cell-mediated allergic responses by inhibiting the Fyn kinase pathway, suggesting potential for repurposing in allergic disorders [4].
Despite its potent activity, CYC116's development in oncology was discontinued after Phase I trials [7]. This highlights a common challenge with first-generation Aurora kinase inhibitors: achieving sufficient selectivity to minimize off-target effects and toxicity [2]. Future research may focus on developing more selective Aurora kinase inhibitors or exploring combination therapies to improve efficacy and overcome resistance [2].
CYC116 primarily functions as an ATP-competitive inhibitor of Aurora kinases. The table below summarizes its core targets and their roles in the cell cycle, explaining why inhibiting them is a key anti-cancer strategy.
| Target | Classification | Primary Function in Cell Cycle | Consequence of Inhibition |
|---|---|---|---|
| Aurora Kinase A (AURKA) [1] | Serine/threonine kinase [2] | Regulates centrosome maturation, spindle assembly, and mitotic entry [2] [3]. | Disruption of centrosome separation, formation of monopolar spindles, and mitotic arrest [3]. |
| Aurora Kinase B (AURKB) [1] | Serine/threonine kinase [2] | Core component of the Chromosomal Passenger Complex (CPC); regulates chromosome condensation, spindle checkpoint, and cytokinesis [2] [3]. | Failure of cytokinesis, endoreduplication, and formation of polyploid cells [2] [3]. |
| VEGFR2 [1] | Receptor tyrosine kinase | Key signaling mediator in angiogenesis (formation of new blood vessels). | Inhibition of tumor angiogenesis, potentially starving tumors of oxygen and nutrients. |
The relationship between CYC116's targets and its effects on the cell cycle can be visualized in the following pathway:
CYC116 mechanism of action: By simultaneously inhibiting Aurora A/B and VEGFR2, CYC116 disrupts mitosis and tumor angiogenesis, leading to cancer cell death [4] [3] [1].
A 2022 study demonstrated that CYC116 can significantly promote the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs) [4] [5]. The key findings from this research are summarized below.
| Maturation Parameter | Experimental Method | Key Finding with CYC116 Treatment |
|---|---|---|
| Sarcomere Structure | Immunofluorescence (α-Actinin) [4] | Better organization and a significant increase in sarcomere length [4]. |
| Gene Expression | qRT-PCR [4] | Increased expression of genes related to cardiomyocyte function [4]. |
| Mitochondrial Content | qPCR for mtDNA [4] | Increased number of mitochondria [4]. |
| Physiological Function | Electrophysiology & Contraction [4] | Enhanced physiological function of the cells [4]. |
The following workflow details the key methods used to assess CYC116's effect on hPSC-CM maturation [4]:
Experimental workflow for hPSC-CM maturation: The process involves differentiating stem cells into cardiomyocytes, treating them with CYC116, and conducting multiple analyses to assess maturation [4].
CYC116 is currently an investigational drug and has not been approved for clinical use in any country [1].
The discovery that CYC116 promotes cardiomyocyte maturation points to a fascinating link between cell cycle exit and functional maturation in heart cells [4]. This suggests that regulating the cell cycle is a viable strategy to generate more mature hPSC-CMs, which are valuable for regenerative medicine, disease modeling, and in vitro drug toxicity testing [4].
CYC116 is an orally available small molecule that primarily acts as a potent inhibitor of Aurora Kinase A and B [1] [2]. It also shows activity against other kinases, which contributes to its multifaceted mechanism of action.
The table below summarizes its key kinase targets and their measured potency:
| Target Kinase | Inhibition Constant (Ki) | Biological Role in Cancer |
|---|---|---|
| Aurora A [2] | 8.0 nM | Regulates centrosome maturation, spindle assembly, and mitotic entry. |
| Aurora B [2] | 9.2 nM | Chromosomal passenger protein; essential for chromosome alignment and cytokinesis. |
| VEGFR2 [2] | 44 nM | Key receptor in angiogenesis (formation of new blood vessels for tumors). |
| FLT3 [2] | 44 nM | Implicated in the survival and proliferation of certain leukemia cells. |
| CDK2/Cyclin E [2] | 0.39 μM | Regulates cell cycle progression at the G1/S phase. |
By inhibiting Aurora A and B, CYC116 disrupts critical mitotic processes, leading to failure of cytokinesis, polyploidy (abnormal number of chromosomes), and ultimately, apoptosis (programmed cell death) in cancer cells [1] [2]. Its additional anti-angiogenic activity through VEGFR2 inhibition provides a complementary approach to suppressing tumor growth [2].
In vitro studies across a broad panel of human cancer cell lines demonstrate the antitumor potential of CYC116.
| Cancer Cell Line | Origin | Assay | IC50 / Key Finding |
|---|---|---|---|
| MV4-11 [2] | Acute Myelogenous Leukemia | MTT Cytotoxicity (96h) | 34 nM |
| A2780 [2] | Ovarian Cancer | MTT Cytotoxicity (96h) | Data available |
| HCT116 [2] | Colorectal Cancer | MTT Cytotoxicity (96h) | Data available |
| HeLa [2] | Cervical Cancer | MTT Cytotoxicity (96h) | Data available |
| A549 [2] | Lung Cancer | Cell Cycle Analysis | Polyploidy accumulation at 0.5-2 μM |
| U2OS [2] | Osteosarcoma | Immunofluorescence | Reduced Histone H3 phosphorylation at 0.07-10 μM |
The anticancer effects are mechanistically linked to inhibition of Aurora kinase autophosphorylation, reduction of histone H3 phosphorylation, induction of polyploidy, and subsequent cell death [2].
In vivo, oral administration of CYC116 (at 75 and 100 mg/kg) in mice bearing subcutaneous NCI-H460 lung cancer xenografts resulted in significant tumor growth delays [2].
To help you evaluate and potentially replicate these findings, here are the methodologies for some core experiments.
This protocol assesses CYC116's ability to inhibit Aurora kinase activity within cells by measuring the phosphorylation of its substrate, Histone H3.
This functional assay was used to discover CYC116's off-target effect on allergic responses.
Preclinical studies have elucidated CYC116's effects on several signaling pathways. The following diagram summarizes its dual mechanisms in cancer and allergy models:
CYC116's dual mechanisms: disrupting mitosis in cancer cells and inhibiting Fyn kinase to prevent allergic response.
Research has uncovered promising non-cancer applications for CYC116 and insights into treatment resistance.
CYC116 has reached Phase I clinical trials for advanced solid tumors, though one recorded study has been terminated [1]. Its development illustrates the potential for drug repurposing, as its inhibitory profile suggests utility beyond oncology.
To further your research, you could:
CYC-116 is a potent small molecule inhibitor targeting Aurora kinases A and B, which are key regulators of cell cycle progression and mitosis. This synthetic compound with molecular formula C₁₈H₂₀N₆OS and molecular weight of 368.46 g/mol, has been investigated primarily as an anti-cancer agent but has demonstrated promising applications in other therapeutic areas. The drug candidate exhibits potent enzymatic inhibition with Kᵢ values of 8 nM for Aurora A and 9.2 nM for Aurora B, making it a dual-specificity Aurora kinase inhibitor [1]. Beyond its primary targets, this compound also demonstrates activity against several other kinase targets including VEGFR2, Src, Lck, and FLT3 with Kᵢ values of 44, 82, 280, and 44 nM respectively [1]. This multi-kinase inhibition profile suggests this compound may have broad-spectrum antitumor activity through combined inhibition of cell cycle progression and angiogenesis.
The development status of this compound has progressed through preclinical studies with evidence of in vivo efficacy in tumor models. Oral administration of this compound at dose levels of 75 and 100 mg/kg once daily caused significant tumor growth delays of 2.3 and 5.8 days respectively in xenograft models [1]. The compound has undergone Phase I clinical trials as an anti-cancer therapeutic [2], though detailed clinical pharmacokinetic data in humans remains limited in the publicly available literature. Recent research has revealed unexpected applications of this compound beyond oncology, including promoting the maturation of cardiomyocytes derived from human pluripotent stem cells and suppressing mast cell-mediated allergic responses, suggesting this compound may have broader therapeutic utility than originally anticipated [3] [2] [4].
The analysis of this compound in biological matrices requires sophisticated liquid chromatography-mass spectrometry (LC-MS) methods to achieve the necessary sensitivity and specificity for pharmacokinetic studies. A validated LC-MS method for quantifying this compound in rat plasma has been developed with chromatographic separation accomplished using a Kromasil C₁₈ column (150 mm × 4.6 mm i.d., 5 μm particle size) maintained at ambient temperature [5]. The mobile phase consists of a mixture of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) delivered at an isocratic flow rate of 0.8 mL/min⁻¹. This chromatographic condition effectively separates this compound from endogenous plasma components, with the compound showing appropriate retention behavior and peak shape suitable for quantitative analysis.
For mass spectrometric detection, a quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically employed. The mass transitions used for multiple reaction monitoring (MRM) provide high specificity for this compound detection in complex biological samples. The sample preparation process utilizes liquid-liquid extraction with ethyl acetate as the preferred solvent, achieving a mean recovery of 85.0 ± 8.0% from rat plasma [5]. This extraction efficiency is consistent and reproducible across the analytical range, with minimal matrix effects observed (90.0-110.0%), indicating that the method effectively removes interfering components while maintaining adequate recovery of the analyte. The optimized sample preparation combined with the selective chromatographic separation and sensitive mass detection provides a robust foundation for accurate this compound quantification in pharmacokinetic studies.
The LC-MS method for this compound quantification has undergone comprehensive validation according to accepted bioanalytical method validation guidelines. The method demonstrates linear response over a concentration range of 5-2,500 ng/mL with a correlation coefficient (r) of 0.9955, indicating excellent linearity across the calibration range [5]. The lower limit of quantification (LLOQ) was established at 5 ng/mL, demonstrating adequate sensitivity for detecting this compound in pharmacokinetic studies following administration of therapeutic doses. The accuracy and precision of the method were rigorously evaluated, with intra-day and inter-day precision values below 11.8% and 6.6%, respectively, while accuracy remained within ±5.8% of nominal concentrations [5].
Table: Validation Parameters for this compound LC-MS Bioanalytical Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 5-2,500 ng/mL | ≥5 points across range |
| Correlation coefficient (r) | 0.9955 | ≥0.990 |
| LLOQ | 5 ng/mL | Signal-to-noise ≥5:1 |
| Mean recovery | 85.0 ± 8.0% | Consistent and reproducible |
| Matrix effect | 90.0-110.0% | 85-115% acceptable |
| Intra-day precision | <11.8% RSD | ≤15% (≤20% at LLOQ) |
| Inter-day precision | <6.6% RSD | ≤15% (≤20% at LLOQ) |
| Accuracy | Within ±5.8% | Within ±15% (±20% at LLOQ) |
The method also demonstrated adequate stability under various storage and processing conditions, including freeze-thaw stability, short-term temperature stability, and post-preparative stability [5]. The selectivity of the method was confirmed by analyzing blank plasma samples from at least six different sources, showing no significant interfering peaks at the retention time of this compound. These comprehensive validation results confirm that the LC-MS method is suitable for application in pharmacokinetic studies of this compound in preclinical models and support its potential use in clinical trials.
The pharmacokinetic profile of this compound has been characterized in preclinical models, providing insights into its absorption, distribution, and potential efficacy. Following oral administration in rodent models, this compound demonstrates dose-dependent antitumor activity with significant growth delays observed at doses of 75 and 100 mg/kg administered once daily [1]. Specifically, these dose levels resulted in tumor growth delays of 2.3 and 5.8 days respectively, translating to specific growth delays of 0.32 and 0.81. Statistical analysis revealed that the reduction in tumor growth at the 100 mg/kg dose level was significant on days 6 and 9 of treatment, demonstrating meaningful antitumor effects [1]. The relationship between exposure and response suggests that maintaining adequate plasma concentrations is crucial for achieving therapeutic efficacy.
While comprehensive pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, volume of distribution, and clearance from preclinical studies are not fully detailed in the available literature, the successful application of the LC-MS method to pharmacokinetic studies confirms its utility in characterizing these parameters [5]. The oral bioavailability of this compound appears sufficient to achieve plasma concentrations capable of inhibiting Aurora kinases in tumor tissue, based on the demonstrated antitumor efficacy. The pharmacokinetic-pharmacodynamic relationship observed in preclinical models provides a foundation for dose selection and scheduling in clinical trials, though additional studies are needed to fully characterize the absorption and elimination characteristics of this compound in humans.
Table: In Vitro Pharmacokinetic and Activity Profile of this compound
| Parameter | Value | Context/Measurement |
|---|---|---|
| Aurora A Kᵢ | 8 nM | Enzyme inhibition constant |
| Aurora B Kᵢ | 9.2 nM | Enzyme inhibition constant |
| VEGFR2 Kᵢ | 44 nM | Enzyme inhibition constant |
| Src Kᵢ | 82 nM | Enzyme inhibition constant |
| Antiproliferative IC₅₀ | 0.034-1.626 μM | Range across cancer cell lines |
| Mast cell degranulation IC₅₀ | ~1.42 μM | β-hexosaminidase release inhibition |
| TNF-α secretion IC₅₀ | ~1.10 μM | Cytokine inhibition in mast cells |
| IL-6 secretion IC₅₀ | ~1.24 μM | Cytokine inhibition in mast cells |
| PCA inhibition ED₅₀ | ~22.5 mg/kg | Passive cutaneous anaphylaxis model |
The metabolic stability of kinase inhibitors like this compound is a critical determinant of their in vivo efficacy and dosing regimen. While specific metabolic stability data for this compound is not provided in the available literature, insights can be drawn from related compounds and methodological approaches. For instance, the metabolic stability of similar kinase inhibitors can be evaluated using human liver microsomes (HLMs) and LC-MS/MS analysis, as demonstrated for other anticancer agents like alvocidib [6]. These approaches typically measure intrinsic clearance (CLᵢₙₜ) and in vitro half-life (t₁/₂) to predict in vivo metabolism and bioavailability. Compounds with moderate metabolic stability generally exhibit reasonable in vivo bioavailability, suggesting that similar evaluation of this compound would be valuable for optimizing its clinical development.
The primary mechanism of action of this compound involves potent inhibition of Aurora kinases A and B, which play complementary but distinct roles in cell cycle regulation. Aurora A kinase localizes to spindle poles during mitosis and regulates centrosome maturation, spindle assembly, and mitotic entry. Aurora B kinase functions as part of the chromosomal passenger complex that localizes to kinetochores and regulates chromosome segregation, spindle checkpoint function, and cytokinesis [3]. By inhibiting both Aurora A and B with nearly equal potency, this compound disrupts multiple aspects of mitotic progression, leading to mitotic abnormalities, cell cycle arrest, and ultimately apoptosis in proliferating cells. This dual inhibition strategy potentially provides enhanced antitumor activity compared to selective Aurora A or B inhibitors alone.
At the cellular level, treatment with this compound results in characteristic phenotypes associated with Aurora kinase inhibition, including polyploidization and mitotic spindle defects. The inhibition of Aurora B activity is particularly evident through the dose-dependent reduction in histone H3 phosphorylation at serine 10, a direct substrate of Aurora B [1]. Complete inhibition of histone H3 phosphorylation is observed at this compound concentrations of 1.25 μM when treated for 7 hours in HeLa cell lysates [1]. This biomarker response provides a useful pharmacodynamic indicator of target engagement in both preclinical models and clinical settings. The antiproliferative effects of this compound are broad-spectrum, with demonstrated activity across numerous cancer cell lines of various origins, reflecting the fundamental importance of Aurora kinases in cell division.
Beyond its effects on cancer cells, this compound demonstrates significant inhibitory activity in mast cell signaling pathways, revealing a potential application in allergic disorders. In mast cells, this compound directly inhibits Fyn kinase, a member of the Src-family kinases that initiates signaling cascades following IgE receptor (FcεRI) aggregation [2]. This inhibition leads to downstream suppression of Syk activation and subsequent blockade of multiple signaling intermediates including LAT, PLCγ, Akt, and MAP kinases (ERK, JNK, p38) [2]. By disrupting this critical signaling axis, this compound effectively prevents both degranulation (release of preformed mediators like histamine) and synthesis of newly formed mediators including pro-inflammatory cytokines.
The following diagram illustrates the key signaling pathways inhibited by this compound:
This compound inhibition of mast cell signaling pathways prevents allergic responses.
This mechanism translates to potent inhibition of mast cell-mediated allergic responses in vivo, with this compound suppressing both passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA) in mouse models in a dose-dependent manner [2]. The ED₅₀ for PCA inhibition was approximately 22.5 mg/kg, demonstrating significant in vivo efficacy [2]. These findings reveal a previously unrecognized application of this compound as a potential therapeutic for IgE-mediated allergic disorders and provide insights into the complex signaling networks regulated by kinase targets of this compound beyond cell cycle control.
This compound has emerged as a valuable tool for promoting the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs), addressing a significant limitation in the field. The experimental protocol involves differentiating hPSCs into cardiomyocytes using established methods, then treating the resulting hPSC-CMs with this compound during the maturation phase [3]. Typically, cells are dissociated with Accutase on day 12 of differentiation and replated at a density of 400,000 cells per well on 12-well plates in maintenance medium. After 48 hours, this compound is added to the maintenance medium for various durations, with medium changes every other day [3]. This treatment significantly enhances multiple aspects of cardiomyocyte maturation.
The effects of this compound on hPSC-CM maturation include increased expression of genes related to cardiomyocyte function, better organization of the sarcomere structure, increased sarcomere length, elevated mitochondrial content, and enhanced physiological function of the cells [3] [4]. These changes represent a more adult-like cardiomyocyte phenotype, which is crucial for applications in regenerative medicine, disease modeling, and drug safety evaluation. The mechanism behind this promotive effect on maturation appears to involve cell cycle regulation, as Aurora kinase inhibition leads to cell cycle arrest, which is normally associated with cardiomyocyte terminal differentiation during development. This application of this compound represents a significant advance in overcoming the immature phenotype that has limited the utility of hPSC-CMs for research and therapeutic purposes.
The following diagram illustrates the complete workflow for LC-MS analysis of this compound in biological samples:
Experimental workflow for LC-MS analysis of this compound in biological samples.
This workflow processes samples through liquid-liquid extraction using ethyl acetate as the organic solvent, followed by solvent evaporation and reconstitution in mobile phase compatible with the LC-MS system [5]. The chromatographic separation employs a reversed-phase C₁₈ column with an isocratic mobile phase consisting of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) at a flow rate of 0.8 mL/min⁻¹ [5]. Mass spectrometric detection utilizes multiple reaction monitoring (MRM) in positive electrospray ionization mode, monitoring specific mass transitions for this compound to ensure selective quantification. This comprehensive workflow has been validated according to accepted bioanalytical method validation guidelines and successfully applied to pharmacokinetic studies of this compound in preclinical models, providing a robust framework for future analytical applications.
This compound represents a promising multi-kinase inhibitor with demonstrated efficacy in preclinical cancer models and unexpected utility in non-oncological applications such as cardiomyocyte maturation and allergic response modulation. The well-established LC-MS analytical method enables comprehensive pharmacokinetic characterization, supporting further development of this compound. The dual Aurora A/B inhibition profile, combined with activity against additional kinase targets including VEGFR2 and Src-family kinases, provides a multifaceted mechanism of action that may translate to broad clinical utility. Recent findings regarding the effects of this compound on stem cell-derived cardiomyocytes and mast cell function have expanded the potential applications beyond oncology, suggesting this compound may have utility in regenerative medicine and immunology.
The following table summarizes the core analytical method and its validation parameters as established in the rat plasma study [1].
| Aspect | Description |
|---|---|
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Chromatographic Column | Kromasil C18 (150 mm × 4.6 mm i.d., 5 μm particle size) |
| Mobile Phase | Acetonitrile–water–formic acid (23.5:76.5:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min (isocratic) |
| Plasma Extraction | Liquid-liquid extraction (LLE) with ethyl acetate |
| Calibration Range | 5 – 2,500 ng/mL |
| Mean Recovery | 85.0 ± 8.0% |
| Matrix Effect | 90.0% - 110.0% |
This table summarizes the key performance metrics of the validated bioanalytical method [1].
| Validation Parameter | Result |
|---|---|
| Linearity (r) | 0.9955 |
| Intraday Precision | < 11.8% |
| Interday Precision | < 6.6% |
| Accuracy | Within ±5.8% |
For researchers seeking to replicate or understand the methodology, here is a detailed breakdown of the experimental procedure [1].
Sample Preparation (Plasma Extraction): Rat plasma samples were processed using liquid-liquid extraction (LLE). Ethyl acetate was used as the organic solvent to extract CYC-116 and likely an internal standard from the plasma matrix. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase or a compatible solvent for LC-MS injection.
LC-MS Instrumental Analysis:
Method Validation: The method was rigorously validated according to standard bioanalytical guidelines. The validation confirmed the method was linear across the range of 5 to 2500 ng/mL, with precision (both intra-day and inter-day) and accuracy well within acceptable limits for bioanalysis. The extraction efficiency (recovery) and minimal matrix effects further supported the method's reliability.
To help situate the pharmacokinetic data within the broader research on this compound, the following diagram outlines the compound's mechanism and the role of its PK study.
Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling has provided deeper insights into how CYC116 exerts its effects [2] [3]:
The specific rat plasma PK study referenced was published in 2012 [1], and the compound was noted as being in Phase 1 clinical trials at that time [4] [5]. I was unable to locate more recent public-domain pharmacokinetic studies for CYC116 in the current search. Its development status in later-stage clinical trials is unclear.
Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) represent a revolutionary platform for regenerative medicine, disease modeling, and drug screening. However, their utility has been limited by their inherently immature state, resembling fetal rather than adult cardiomyocytes. This immaturity manifests in disorganized sarcomeres, preferential glycolytic metabolism, absent T-tubules, and inadequate calcium handling—properties that severely limit their predictive value in research and therapeutic applications. During normal cardiac development, cardiomyocyte maturation is coupled to cell cycle exit, suggesting that regulating the cell cycle may facilitate the maturation process of hPSC-CMs.
CYC116 is a potent small molecule inhibitor of Aurora kinases, essential serine/threonine kinases that regulate multiple aspects of cell division, including centrosome maturation, spindle assembly, and cytokinesis. Recent research has demonstrated that CYC116 significantly promotes the maturation of cardiomyocytes derived from both human embryonic stem cells (H1 and H9 lines) and induced pluripotent stem cells (UC013 line) across multiple structural and functional parameters [1] [2]. The treatment results in increased expression of genes related to cardiomyocyte function, better organization of the sarcomere, increased sarcomere length, elevated mitochondrial content, and enhanced physiological function. This application note provides a detailed protocol for implementing CYC116 treatment to enhance hPSC-CM maturation for research applications.
Table 1: Essential reagents and materials for CYC116 cardiomyocyte maturation protocol
| Category | Specific Items |
|---|---|
| Cell Lines | hESC lines (H1, H9) or hiPSC lines (UC013) |
| Culture Reagents | Matrigel, mTeSR1 medium, RPMI 1640, B27 supplement (with and without insulin), Accutase |
| Small Molecules | CYC116 (MedChemExpress, Cat. No. HY-50674), Y-27632 (ROCK inhibitor), CHIR99021 (GSK-3 inhibitor), IWR-1 (Wnt inhibitor) |
| Culture Vessels | Matrigel-coated plates (12-well, 24-well formats) |
| Analysis Tools | qPCR reagents, immunostaining antibodies (α-actinin, cTnt), transmission electron microscopy supplies |
The following diagram illustrates the complete experimental workflow from stem cell culture to matured cardiomyocyte analysis:
Culture Conditions: Maintain hPSCs in feeder-free conditions on Matrigel-coated plates with mTeSR1 medium [1]. For passaging, dissociate cells with Versene and replate at a density of 300,000 cells per well of a 12-well plate in mTeSR1 supplemented with 10 μM Y-27632 (a ROCK inhibitor that enhances survival after single-cell dissociation).
Cardiogenic Differentiation: Adapt differentiation methods from established protocols [1]:
Day 12: Dissociate hPSC-CMs using Accutase and replate at a density of 400,000 cells per well on 12-well plates in maintenance medium (RPMI 1640 with 2% B27 complete supplement) [1].
Day 14: Begin CYC116 treatment by adding the compound to the maintenance medium at optimized concentrations. The original study tested multiple Aurora kinase inhibitors, with CYC116 showing significant efficacy [1].
Treatment Duration: Continue CYC116 treatment for 16 days (until Day 30), with medium changes every other day to maintain compound activity and nutrient availability.
Table 2: Expected outcomes of CYC116 treatment on hPSC-CM maturation parameters
| Parameter | Immature hPSC-CMs | CYC116-Treated hPSC-CMs | Measurement Method |
|---|---|---|---|
| Sarcomere Length | ~1.6-1.8 μm | Significantly increased (>2.0 μm) | Immunostaining (α-actinin) |
| Sarcomere Organization | Disorganized, sporadic | Highly organized, aligned | Immunostaining (α-actinin) |
| Mitochondrial Content | Low density | Significantly increased | TEM, mtDNA quantification |
| Gene Expression | Fetal gene pattern | Adult gene pattern | qPCR (MYH6, MYH7, etc.) |
| Cell Size/Area | Small, round | Increased cytoplasmic area | Cell morphology analysis |
| Physiological Function | Irregular contractions | Enhanced contraction force | Force measurement, MEA |
Sarcomeric Organization: Immunostaining for α-actinin will reveal significant improvement in sarcomeric organization after CYC116 treatment, with clear striations pattern and increased sarcomere length compared to disorganized control cells [1].
Mitochondrial Biogenesis: Transmission electron microscopy will demonstrate increased mitochondrial number and more developed cristae structure in treated cells [1]. Quantitative PCR analysis of mitochondrial DNA content (normalized to nuclear DNA) will show significant increases.
Gene Expression Changes: qPCR analysis will reveal upregulation of mature cardiomyocyte markers including myosin heavy chain isoforms (MYH6, MYH7), ion channels, and metabolic genes, with a corresponding downregulation of fetal genes [1].
The molecular mechanism by which CYC116 promotes cardiomyocyte maturation involves inhibition of Aurora kinases, which are key regulators of cell cycle progression. The following diagram illustrates the proposed mechanism:
The mechanism of CYC116 centers on its inhibition of Aurora kinases, which are essential regulators of mitotic events [1]. This inhibition promotes cell cycle exit in hPSC-CMs, redirecting cellular resources from proliferation to maturation processes. This relationship between cell cycle exit and maturation mirrors normal postnatal cardiac development in vivo, where cardiomyocytes transition from hyperplastic to hypertrophic growth [3]. The reciprocal relationship between cell cycle activity and structural maturation has been further demonstrated in studies showing that sarcomere assembly itself inhibits mitosis through p53 activation and cyclin B1 repression [3].
Additional evidence supporting this mechanism comes from observations that multiple Aurora kinase inhibitors beyond CYC116—including pan-Aurora inhibitors (VX-680, SNS-314), Aurora A-specific inhibitors (MLN8237, MK8745), and Aurora B-specific inhibitors (GSK1070916, Barasertib)—have all been found to promote hPSC-CM maturation [1]. This suggests that the effect is class-specific rather than compound-specific, further supporting Aurora kinase inhibition as the primary mechanism.
Regenerative Medicine: Mature hPSC-CMs generated using CYC116 treatment show enhanced structural and functional properties that may improve engraftment efficiency and functional outcomes in cell therapy applications for myocardial infarction and heart failure [3]. The more adult-like phenotype may reduce arrhythmogenic risk post-transplantation.
Disease Modeling: CYC116-matured hPSC-CMs better recapitulate adult cardiac pathophysiology, making them particularly valuable for modeling late-onset genetic cardiomyopathies such as hypertrophic cardiomyopathy, dilated cardiomyopathy, and arrhythmogenic right ventricular dysplasia [4].
Drug Screening & Safety Pharmacology: The enhanced maturity of CYC116-treated hPSC-CMs improves their predictive value for cardiotoxicity screening and drug discovery applications [1]. Their more adult-like electrophysiological properties and metabolic profile provide a more relevant system for evaluating compound effects on human cardiac tissue.
Table 3: Troubleshooting guide for CYC116 cardiomyocyte maturation protocol
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Differentiation Efficiency | Inadequate cell density at start | Ensure precise cell counting and seeding density optimization |
| Low Viability After Replating | Excessive enzymatic digestion | Optimize Accutase incubation time; use Y-27632 during replating |
| Variable Maturation Response | Inconsistent CYC116 concentration | Prepare fresh stock solutions; verify concentration efficacy (dose-response) |
| Inconsistent Sarcomere Organization | Insufficient treatment duration | Extend CYC116 treatment beyond 16 days; ensure medium changes every 48h |
| High Background in Staining | Inadequate washing or antibody concentration | Optimize antibody dilutions; increase wash steps and duration |
The CYC116 treatment protocol provides a robust and reproducible method for enhancing the maturation of hPSC-CMs through targeted cell cycle regulation. This approach addresses a critical limitation in the field—the inherent immaturity of stem cell-derived cardiomyocytes—by yielding cells with more adult-like structural, metabolic, and functional properties. The protocol is compatible with multiple hPSC lines and can be integrated with existing differentiation methods without requiring specialized equipment. As research continues to refine maturation strategies, CYC116 treatment represents a valuable tool for generating more physiologically relevant cardiomyocytes for therapeutic applications, disease modeling, and drug screening.
The derivation of cardiomyocytes from human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), represents a groundbreaking advancement in cardiovascular research and regenerative medicine. These cells offer tremendous potential for regenerative therapy, disease modeling, and drug evaluation. However, a significant limitation hindering their full application is the immature phenotype of hPSC-derived cardiomyocytes (hPSC-CMs), which resemble fetal-stage cardiomyocytes rather than adult CMs in both morphology and function [1]. This immaturity manifests in disorganized sarcomeres, underdeveloped mitochondrial networks, and altered electrophysiological properties, ultimately limiting their predictive accuracy in drug screening and their therapeutic efficacy in regenerative applications.
During normal cardiac development, the maturation of cardiomyocytes is accompanied by a progressive decline in proliferative capacity, suggesting an intrinsic link between cell cycle exit and functional maturation [1]. Aurora kinases are essential serine/threonine kinases that regulate key stages of the cell cycle, including mitotic entry, spindle assembly, and cytokinesis. The discovery that inhibition of Aurora kinases can promote hPSC-CM maturation provides a novel approach to address the challenge of cardiomyocyte immaturity. CYC116, a potent inhibitor of Aurora kinases, has demonstrated significant efficacy in promoting the maturation of CMs derived from multiple hPSC lines [1] [2]. This protocol details the methodology for implementing CYC116 treatment to enhance hPSC-CM maturation, providing researchers with a standardized approach to generate more physiologically relevant cardiomyocytes for research and therapeutic applications.
The complete process for generating mature cardiomyocytes using CYC116 spans approximately 30 days and involves sequential stages of hPSC culture, directed cardiac differentiation, and maturation induction. The workflow integrates established differentiation protocols with optimized CYC116 treatment parameters to achieve consistent maturation outcomes across multiple cell lines.
Figure 1: Comprehensive experimental workflow for hPSC-CM differentiation and CYC116-induced maturation. The process begins with hPSC maintenance, proceeds through sequential stages of cardiac differentiation, and culminates in CYC116 treatment to enhance maturation. Key characterization methods are employed to validate the maturation state of the resulting cardiomyocytes.
Materials:
Procedure:
Cell Thawing and Plating:
Maintenance Culture:
Quality Control:
The differentiation protocol is adapted from established methods with modifications [1]. The process leverages sequential modulation of Wnt signaling to direct cells through mesoderm and cardiac progenitor stages toward functional cardiomyocytes.
Materials:
Day -2 to Day 0 (Preparation):
Day 0-2 (Mesoderm Induction):
Day 3-5 (Cardiac Specification):
Day 5-12 (Cardiomyocyte Formation):
Table 1: Cardiac Differentiation Timeline and Key Components
| Day | Stage | Medium Composition | Key Components | Purpose |
|---|---|---|---|---|
| -2 to -1 | hPSC Preparation | mTeSR1 ± Y-27632 | Matrigel, Y-27632 | Cell expansion and viability |
| 0-2 | Mesoderm Induction | RPMI 1640 + B27 (-insulin) | CHIR99021 (6 μM) | Wnt activation, mesoderm specification |
| 3-5 | Cardiac Specification | RPMI 1640 + B27 (-insulin) | IWR-1 (2 μM) | Wnt inhibition, cardiac commitment |
| 5-12 | Cardiomyocyte Formation | RPMI 1640 + B27 (-insulin) | None | Spontaneous cardiomyocyte differentiation |
Materials:
Procedure:
Cell Dissociation and Replating (Day 12):
CYC116 Treatment Initiation (Day 14):
Control Conditions:
Optimization Notes:
Comprehensive characterization should include structural, molecular, functional, and metabolic analyses to validate the maturation state of CYC116-treated hPSC-CMs.
4.2.1 Flow Cytometry Analysis
4.2.2 Quantitative Real-Time PCR (qRT-PCR)
4.2.3 Immunofluorescent Staining
4.2.4 Transmission Electron Microscopy (TEM)
4.2.5 Electrophysiological Analysis
The following tables summarize the expected outcomes from CYC116 treatment based on published data [1] [2]. These quantitative metrics can be used as benchmarks for protocol validation.
Table 2: Structural and Molecular Maturation Markers in CYC116-Treated hPSC-CMs
| Parameter | Immature hPSC-CMs | CYC116-Treated | Fold Change | Assessment Method |
|---|---|---|---|---|
| Sarcomere Length | ~1.6 μm | ~1.9 μm | ~1.2× increase | Immunofluorescence (α-actinin) |
| Mitochondrial Content | Baseline | Significantly increased | ~1.5-2× increase | TEM, mtDNA quantification |
| MYH6/MYH7 Ratio | Variable | Increased adult-like pattern | Context-dependent | qRT-PCR |
| cTNT Expression | Variable | Significantly increased | ~1.5-2× increase | Flow cytometry, qRT-PCR |
| Sarcomere Organization | Disorganized | Highly organized, aligned | Qualitative improvement | Immunofluorescence |
Table 3: Functional Maturation Parameters in CYC116-Treated hPSC-CMs
| Functional Assay | Immature hPSC-CMs | CYC116-Treated | Significance | Test Method |
|---|---|---|---|---|
| Contractility | Irregular, weak | Enhanced, coordinated | p < 0.05 | Video analysis, MEA |
| Field Potential Duration | Shorter | Prolonged, adult-like | p < 0.05 | MEA recording |
| Calcium Handling | Slow kinetics | Faster transients | p < 0.05 | Calcium imaging |
| β-Adrenergic Response | Blunted | Enhanced chronotropic response | p < 0.05 | Drug challenge |
| Oxidative Metabolism | Primarily glycolytic | Increased fatty acid oxidation | p < 0.05 | Metabolic assays |
The anticipated results demonstrate that CYC116 treatment significantly enhances multiple aspects of cardiomyocyte maturation. Structural improvements include better organized sarcomeres with increased sarcomere length, resembling adult cardiomyocytes. Molecular analyses reveal upregulation of cardiac-specific genes and increased mitochondrial biogenesis. Functionally, CYC116-treated cells exhibit enhanced contractile properties and more mature electrophysiological profiles. These comprehensive improvements position CYC116-treated hPSC-CMs as valuable tools for drug screening, disease modeling, and potentially regenerative applications.
The mechanism by which CYC116 promotes hPSC-CM maturation likely involves cell cycle regulation through inhibition of Aurora kinases, which are essential kinases controlling mitotic events [1]. During normal cardiac development, cardiomyocyte maturation coincides with cell cycle exit, and Aurora kinase inhibition may accelerate this process in vitro. The effectiveness of multiple Aurora kinase inhibitors (including both pan-Aurora inhibitors and isoform-specific inhibitors) suggests that this maturation approach targets a fundamental biological pathway rather than representing a compound-specific effect.
Reproducibility Across Cell Lines: The protocol has been validated across multiple hPSC lines including H1 and H9 hESCs, and UC013 hiPSCs, demonstrating broad applicability [1].
Comprehensive Maturation: Unlike approaches that target single aspects of maturation, CYC116 treatment induces coordinated improvements in structure, gene expression, and function.
Chemical-Based Approach: The defined small molecule-based strategy offers advantages over complex engineering methods such as 3D culture or mechanical stimulation in terms of scalability and reproducibility.
Complementary to Other Methods: CYC116 treatment can potentially be combined with other maturation approaches such as prolonged culture, metabolic manipulation, or electrical stimulation for synergistic effects.
The availability of more mature hPSC-CMs through this protocol enables several advanced research applications:
Disease Modeling: Mature cardiomyocytes better recapitulate adult-onset cardiac diseases such as cardiomyopathy, channelopathies, and metabolic disorders.
Drug Screening and Safety Pharmacology: Enhanced maturation improves predictive accuracy for drug-induced cardiotoxicity and therapeutic efficacy testing [3].
Regenerative Medicine: More mature cardiomyocytes may offer improved functional outcomes in cell therapy applications for myocardial infarction and heart failure.
Organoid Engineering: Mature cardiomyocytes serve as superior building blocks for developing more physiologically relevant cardiac organoids [4] [5].
This detailed protocol for CYC116-induced maturation of hPSC-CMs provides researchers with a robust methodology to generate more physiologically relevant cardiomyocytes for diverse applications in basic research, drug development, and regenerative medicine.
Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) represent a groundbreaking advancement in cardiovascular research, offering tremendous potential for regenerative medicine, disease modeling, and drug toxicity screening [1] [2]. However, a significant limitation hindering their broader application is their immature phenotype, which resembles fetal cardiomyocytes rather than adult cells [1] [3] [2]. These immature characteristics include disorganized sarcomere structures, preferential reliance on glycolytic metabolism rather than fatty acid oxidation, absent T-tubule networks, automaticity, and reduced contractile force [4] [2] [5]. This immaturity poses particular challenges for cell therapy applications, as transplanted immature cardiomyocytes can cause graft-induced arrhythmias due to their inability to integrate properly with host cardiac tissue [3] [5].
The intrinsic relationship between cardiomyocyte maturation and cell cycle exit provides a compelling rationale for targeting cell cycle regulators to promote maturation [1] [3]. During normal cardiac development, the maturation of cardiomyocytes is accompanied by a sharp decline in their proliferative capacity [1]. This inverse relationship suggests that modulating the cell cycle may offer a strategic approach to accelerate the maturation process of hPSC-CMs. Among various cell cycle regulators, Aurora kinases have emerged as promising targets for enhancing hPSC-CM maturation, leading to the investigation of CYC116, a potent Aurora kinase inhibitor, as a maturation-promoting agent [1] [6].
CYC116 is a small molecule inhibitor that selectively targets Aurora kinases, which are essential serine/threonine kinases that regulate multiple aspects of cell division, including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [1]. The rationale for using an Aurora kinase inhibitor to promote cardiomyocyte maturation stems from the observation that during normal cardiac development, cardiomyocyte cell cycle exit and functional maturation occur concurrently [1] [3]. By inhibiting Aurora kinase activity, CYC116 effectively induces cell cycle arrest in hPSC-CMs, creating a cellular state that is more permissive to the activation of maturation pathways.
The mechanism by which CYC116 promotes maturation involves disrupting the balance between proliferative signals and differentiation cues, effectively shifting the cellular priority from division to specialization. This phenomenon is supported by recent research showing that sarcomere assembly directly inhibits mitosis and promotes polyploidization through p53 activation and cyclin B1 (CCNB1) repression, indicating a fundamental conflict between cell cycle maintenance and myofibril formation [3]. Interestingly, the pro-maturation effects of CYC116 are not limited to this specific compound, as several other Aurora kinase inhibitors—including VX-680 and SNS-314 (Aurora A/B inhibitors), MLN8237 and MK8745 (Aurora A inhibitors), and GSK1070916 and Barasertib (Aurora B inhibitors)—have also demonstrated efficacy in promoting hPSC-CM maturation [1]. This suggests that the observed effects are likely due to class-specific Aurora kinase inhibition rather than off-target activities of CYC116.
The following diagram illustrates the proposed mechanism by which CYC116 promotes hPSC-CM maturation through Aurora kinase inhibition:
Figure 1: Mechanism of CYC116 in Promoting Cardiomyocyte Maturation
CYC116-treated hPSC-CMs offer significant advantages across multiple research applications:
Disease Modeling: Mature CYC116-treated hPSC-CMs better recapitulate adult-onset cardiac diseases such as dilated cardiomyopathy, hypertrophic cardiomyopathy, and long QT syndrome, which often cannot be fully modeled using immature cardiomyocytes [4]. The enhanced structural organization and calcium handling capabilities enable more accurate representation of disease pathophysiology.
Drug Discovery and Toxicity Screening: The improved electrophysiological properties and metabolic maturity of CYC116-treated hPSC-CMs make them valuable for cardiotoxicity assessment and efficacy testing [1] [2]. Their enhanced maturity reduces false positives/negatives in drug screening campaigns, particularly for compounds that affect pathways active primarily in mature cardiomyocytes.
Regenerative Medicine: While still an emerging application, the maturation induced by CYC116 may potentially enhance engraftment efficiency and reduce arrhythmogenic risk in cell therapy applications, though further validation in preclinical models is necessary [3] [5].
CYC116 Stock Solution Preparation:
Optimal Treatment Parameters: Based on the established protocol, CYC116 treatment should be initiated on Day 12 after cardiomyocyte differentiation, with a concentration range of 0.5-2 μM [1]. The medium should be refreshed every 48 hours, and treatment duration typically spans 10-18 days (until Day 28-30 of differentiation). These parameters have been validated across multiple hPSC lines, including H1 and H9 hESCs, and UC013 hiPSCs [1].
To ensure consistent results across experiments, implement the following quality control measures:
Differentiation Efficiency: Before CYC116 treatment, confirm cardiomyocyte differentiation efficiency of >80% using flow cytometry for cardiac troponin T (cTnt) [1].
Batch Testing: Perform small-scale pilot tests with each new CYC116 batch to verify activity before large-scale experiments.
Maturation Metrics: Monitor a panel of maturation markers, including sarcomere length, mitochondrial content, and gene expression changes (MYH6 to MYH7 switch, TNNI1 to TNNI3 transition) to confirm expected maturation effects [4] [7].
The following protocol for hPSC-CM differentiation is adapted from established methods with modifications [1]:
Materials:
Procedure:
Figure 2: Workflow for hPSC-CM Differentiation and CYC116 Treatment
Materials:
Procedure:
Notes:
The effects of CYC116 treatment on hPSC-CM maturation should be assessed using multiple complementary approaches. The following table summarizes key parameters and expected outcomes:
Table 1: Quantitative Assessment of CYC116-Induced Maturation Phenotypes
| Maturation Category | Specific Parameter | Assessment Method | Expected Change with CYC116 |
|---|---|---|---|
| Structural Maturation | Sarcomere length | Immunofluorescence (α-actinin) | Increase of 30-50% [1] |
| Sarcomere organization | Immunofluorescence (α-actinin) | Improved alignment and Z-disc definition | |
| Cell size | Microscopy measurement | Increase of 40-60% [1] | |
| Molecular Maturation | Maturation gene expression | qRT-PCR (MYH7/MYH6 ratio) | 2-3 fold increase [1] |
| Mitochondrial DNA content | qPCR (mtDNA/nDNA ratio) | 1.5-2 fold increase [1] | |
| Metabolic gene expression | qRT-PCR (PGC-1α, PPARα) | Significant upregulation | |
| Functional Maturation | Contractile function | Video analysis or MEA | Enhanced contraction velocity |
| Calcium handling | Calcium imaging | Improved calcium transient kinetics | |
| Electrophysiology | Patch clamp | More negative resting membrane potential |
For rigorous evaluation of CYC116 effects, researchers should:
Table 2: Troubleshooting Common Issues in CYC116-Based Maturation
| Problem | Potential Cause | Solution |
|---|---|---|
| No maturation phenotype observed | Inactive CYC116 batch | Test new batch of compound; verify storage conditions |
| Incorrect treatment timing | Begin treatment after cardiomyocyte differentiation is complete (Day 12-14) | |
| Suboptimal concentration | Perform dose-response curve (0.1-5 μM) | |
| Increased cell death after treatment | Excessive concentration | Reduce CYC116 concentration; try 0.5 μM |
| Poor cell quality before treatment | Verify >80% viability before treatment initiation | |
| DMSO toxicity | Ensure final DMSO concentration ≤0.1% | |
| High variability between replicates | Inconsistent cell plating | Standardize cell counting and plating procedures |
| Unequal drug distribution | Ensure thorough mixing after CYC116 addition | |
| Cell line differences | Validate protocol for specific hPSC line used | |
| Incomplete maturation | Insufficient treatment duration | Extend treatment to 21-28 days |
| Suboptimal culture conditions | Combine with metabolic maturation (fatty acid supplementation) [8] [9] | |
| 2D culture limitations | Consider implementing 3D culture system [4] |
CYC116 represents a valuable tool for enhancing the maturation of hPSC-derived cardiomyocytes through inhibition of Aurora kinases and subsequent cell cycle arrest. The protocol outlined here provides researchers with a standardized approach to generate more adult-like cardiomyocytes for applications in disease modeling, drug screening, and basic research. While CYC116 treatment significantly advances the maturation state of hPSC-CMs, it's important to note that complete adult-like maturation likely requires a combinatorial approach incorporating additional maturation cues such as electrical stimulation, mechanical loading, and metabolic manipulation [4] [2] [9]. Further optimization of this protocol may involve timing adjustments for specific applications and combination with other maturation strategies to achieve the full spectrum of adult cardiomyocyte characteristics.
The following table summarizes the core quantitative data for CYC116's activity against Aurora kinases and its cellular effects.
| Context | Assay/Effect | Reported Value (nM or μM) | Cell Line/System | Citation |
|---|---|---|---|---|
| Biochemical Inhibition | Aurora A (Ki) | 8 nM | Cell-free | [1] [2] |
| Aurora B (Ki) | 9.2 nM | Cell-free | [1] [2] | |
| Cellular Activity & Cytotoxicity | Histone H3 Ser10 Phosphorylation (IC₅₀) | 480 nM | A549 | [2] |
| Complete Inhibition of Histone H3 Phosphorylation | 1.25 μM | HeLa | [1] | |
| Cytotoxicity (IC₅₀) | 34 nM - 1.626 μM | Various cancer cell lines (e.g., MV4-11, HeLa, MCF7) | [1] [2] | |
| Functional Cellular Effects | Cell Cycle Arrest (Tetraploid G1 Accumulation) | 0.5 - 2 μM | A549 | [1] |
| Cardiomyocyte Maturation | 0.5 - 2 μM | hPSC-CMs | [3] | |
| Mast Cell Degranulation (β-Hexosaminidase Release, IC₅₀) | ~1.42 μM | BMMCs | [4] |
Here are detailed methodologies for key experiments used to characterize CYC116.
This protocol is used to determine the anti-proliferative effect (IC₅₀) of CYC116 on cancer cell lines [1].
This protocol measures the direct inhibition of Aurora kinases by CYC116 [1].
This protocol assesses CYC116's inhibitory effect on IgE-mediated degranulation [4].
CYC116 primarily functions as a potent ATP-competitive inhibitor of Aurora A and B kinases [1] [5]. Its mechanism leads to the failure of cytokinesis, resulting in polyploidy (cells with more than two sets of chromosomes), cell cycle arrest, and ultimately, apoptosis or senescence in proliferating cancer cells [1] [6].
The following diagram illustrates the signaling pathways affected by CYC116 in different biological contexts, including cancer cells and mast cells.
Diagram 1: Signaling pathways targeted by CYC116. In cancer cells, it directly inhibits Aurora A/B, disrupting mitosis. In mast cells, it inhibits Fyn kinase, suppressing the allergic response pathway.
While developed as an anti-cancer agent, research has revealed other applications for CYC116:
Introduction to CYC116 CYC116 is a potent, ATP-competitive small molecule inhibitor primarily targeting Aurora A and Aurora B kinases, with additional activity against VEGFR2, FLT3, and Src-family kinases [1] [2]. It has been investigated as an anti-cancer drug candidate and has also shown promise in non-oncological applications, such as suppressing mast cell-mediated allergic responses and promoting the maturation of stem cell-derived cardiomyocytes [3] [4]. Its efficacy spans cellular proliferation, apoptosis, cell cycle arrest, and specific phenotypic maturation.
Key Physicochemical Properties
The effective concentration of CYC116 varies significantly depending on the assay type, cellular system, and biological endpoint.
Table 1: Concentration Ranges for Functional Cellular Assays
| Assay Type / Biological Effect | Cell Line / System | Effective Concentration Range | Key Findings / IC₅₀ |
|---|---|---|---|
| Anti-Proliferative / Cytotoxicity [1] [2] [5] | MV4-11 (Leukemia) | IC₅₀ = 34 nM | Broad-spectrum antitumor activity; most potent in this AML line. |
| Various Solid Tumors (e.g., HCT116, HeLa, A549) | IC₅₀ = ~0.1 - 1.6 µM | Inhibition of cell proliferation after 72-96 hours (MTT assay). | |
| Kinase Inhibition & Cell Cycle Arrest [2] | HeLa (Cervical Cancer) | 1.25 µM for 7 hours | Complete inhibition of Histone H3 phosphorylation. |
| A549 (Lung Cancer) | 0.5 - 2 µM for 7 hours | Accumulation of tetraploid cells (G1 phase arrest). | |
| Mast Cell Inhibition (Allergy Models) [3] | Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ = ~1.42 µM | Inhibition of β-hexosaminidase release (degranulation). |
| Bone Marrow-Derived Mast Cells (BMMCs) | IC₅₀ = ~1.10 - 1.24 µM | Inhibition of pro-inflammatory cytokine secretion (TNF-α, IL-6). | |
| Cardiomyocyte Maturation [4] | Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs) | 0.5 - 2 µM for 12 days | Improved sarcomere organization, increased mitochondrial content, and enhanced gene expression. |
| PINK1 Kinase Inhibition [6] | Recombinant Insect PINK1 (Kinase Glo Assay) | IC₅₀ = ~65 µM | Inhibition of ATP hydrolysis; less potent than other screened inhibitors. |
Key Interpretations from the Data:
1. Anti-Proliferative Assay (MTT) in Cancer Cell Lines
2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is derived from the foundational study on CYC116's anti-allergic effects [3].
3. Cardiomyocyte Maturation Protocol
This protocol is based on the work demonstrating CYC116's role in enhancing hPSC-CM maturity [4].
1. CYC116 Signaling Pathways and Cellular Effects
2. Experimental Workflow for Mast Cell Degranulation Assay
CYC116 is a potent, ATP-competitive small molecule inhibitor that primarily targets Aurora A and Aurora B kinases with exceptional potency, demonstrating Ki values of 8.0 nM and 9.2 nM, respectively [1] [2]. This dual-inhibition profile makes it a valuable tool for investigating mitotic processes and cell cycle regulation in experimental systems. While initially developed as an anti-cancer agent that reached Phase I clinical trials, recent research has revealed its unexpected utility in promoting the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs), expanding its application beyond oncology research [3] [1].
The molecular mechanism of CYC116 centers on its ability to bind to the ATP-binding pocket of Aurora kinases, thereby preventing their phosphorylation activity during critical mitotic events [4]. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry, while Aurora B functions as a chromosomal passenger protein essential for chromosome bi-orientation, spindle assembly checkpoint, and cytokinesis [4] [5]. By inhibiting these closely related kinases, CYC116 effectively disrupts proper mitotic progression, leading to cell cycle arrest, polyploidization, and ultimately apoptosis in proliferating cells [1] [2]. Beyond its primary targets, CYC116 also exhibits moderate activity against VEGFR2, FLT3, and Src kinases, though with approximately 5-fold lower affinity compared to its inhibition of Aurora kinases [6].
Table 1: CYC116 working concentrations for different cell lines and experimental applications
| Cell Line/Type | Experimental Purpose | Concentration Range | Incubation Time | Key Readouts | Citation |
|---|---|---|---|---|---|
| hPSC-Cardiomyocytes (H1, H9, UC013) | Cardiomyocyte maturation | Not specified in study | Multiple days (prolonged treatment) | Increased sarcomere length, mitochondrial content, gene expression markers | [3] |
| Various cancer cell lines (A2780, HCT116, HeLa, MCF7, etc.) | Cytotoxicity/Antiproliferative assays | IC~50~ values: 34 nM - 1.626 µM (cell line-dependent) | 72-96 hours | Cell viability reduction (MTT assay) | [1] [2] [6] |
| A549 | Cell cycle analysis | 0.5-2 µM | 7 hours | Accumulation of cyclin B1-negative tetraploid cells at G1 phase | [1] |
| HeLa, U2OS | Target engagement/Inhibition verification | 0.07-10 µM (dose-response); 1.25 µM (complete inhibition) | 2-7 hours | Reduction of histone H3 serine-10 phosphorylation | [1] [2] |
Table 2: CYC116 solubility and stock solution preparation
| Solvent | Max Solubility | Storage Conditions | Stability | Notes | |-------------|--------------------|------------------------|---------------|-----------| | DMSO (Recommended) | 25-37 mg/mL (67.84-100.41 mM) | -20°C to -80°C, desiccated | >12 months (when protected from moisture) | Moisture-absorbing DMSO reduces solubility; use fresh, anhydrous DMSO | [1] [2] | | Water | Insoluble | - | - | Not recommended for direct dissolution | | Ethanol | Insoluble | - | - | Not recommended for direct dissolution | | CMC-Na suspension (for in vivo studies) | ≥5 mg/mL | 4°C (short term) | Prepare fresh | For animal studies; homogeneous suspension required | [1] [2] |
Critical Note: CYC116 solubility is significantly compromised by moisture absorption. Always use fresh, anhydrous DMSO and protect stock solutions from atmospheric moisture by storing with desiccant. The solution should appear clear without cloudiness or precipitation; if precipitation occurs, discard and prepare a fresh stock [1] [2].
Materials Required:
Protocol Steps:
Cell plating:
Treatment preparation:
Treatment application:
Incubation and monitoring:
Endpoint analysis:
Table 3: Culture vessel specifications and recommended seeding densities
| Vessel Type | Surface Area (cm²) | Seeding Density (cells/vessel) | Typical Medium Volume (mL) | Trypsin/EDTA Volume (mL) | |-----------------|------------------------|-----------------------------------|--------------------------------|------------------------------| | 96-well plate | 0.32 | 10,000 | 0.1-0.2 | 0.05-0.1 | [7] | | 24-well plate | 1.9 | 50,000 | 0.5-1.0 | 0.2-0.3 | [7] | | 12-well plate | 3.5 | 100,000 | 1-2 | 0.4-1 | [7] | | 6-well plate | 9.6 | 300,000 | 1-3 | 1 | [7] | | T-25 flask | 25 | 700,000 | 3-5 | 3 | [7] | | T-75 flask | 75 | 2,100,000 | 8-15 | 5 | [7] |
The following protocol adapts the methodology from published research demonstrating CYC116's effectiveness in promoting cardiomyocyte maturation [3]:
Day -2 to Day 0: Preparation and Plating
Day 0-2: Cardiac Differentiation Initiation
Day 2-5: Cardiac Specification
Day 5-12: Cardiomyocyte Enrichment
Day 12-30+: Maturation Phase with CYC116
CYC116 Experimental Workflow: This diagram illustrates the comprehensive experimental pathway for utilizing CYC116 in research applications, spanning from initial stock preparation to specialized endpoint analyses in either cancer biology or cardiomyocyte maturation studies.
Aurora Kinase Signaling and Inhibition Mechanism: This visualization depicts CYC116's primary molecular targets and the downstream biological consequences of Aurora kinase inhibition, illustrating how the same mechanism can produce different phenotypic outcomes in cancer cells versus cardiomyocytes.
CYC116 represents a versatile research tool with applications spanning from cancer biology to stem cell differentiation and cardiomyocyte maturation. The working concentrations provided in this protocol should serve as starting points for experimental design, with appropriate optimization for specific cell types and research objectives. The dual application of CYC116—as both an anti-mitotic agent in cancer research and a maturation promoter in cardiomycocyte development—highlights the importance of understanding context-dependent responses to kinase inhibition. By following these detailed protocols and considering the mechanistic insights provided, researchers can effectively utilize CYC116 to advance their investigative goals in cell cycle regulation and cellular differentiation.
CYC116 is a small molecule inhibitor with the chemical formula C₁₈H₂₀N₆OS and a molecular weight of 368.46 g/mol (CAS No. 693228-63-6) [1] [2]. It is supplied as a light yellow to yellow solid [3].
Proper solubilization and storage are critical for maintaining the stability and biological activity of CYC116.
Table 1: Solubility Profile of CYC116
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 24-25 mg/mL (approx. 65.1-67.8 mM) [1] [2] | The recommended solvent for in vitro studies. |
| Water | Insoluble [1] [2] | Not suitable for direct dissolution. |
| Ethanol | Insoluble [1] [2] | Not suitable for direct dissolution. |
Table 2: Storage and Handling Conditions
| Parameter | Specification |
|---|---|
| Solid Form Storage | -20°C [4] |
| Stock Solution Storage | Store at room temperature or as aliquots at -20°C. Selleck tests indicate product stability for at least one month at room temperature [1]. |
| Reconstitution Note | Use fresh, moisture-absorbing DMSO can reduce solubility [2]. |
For animal studies, a suspension can be prepared using carboxymethyl cellulose sodium salt (CMC-Na) [1] [2].
This protocol is adapted from the kinase assay used to characterize CYC116 [1] [2].
> Note: For Aurora B kinase assays, pre-activation with inner centromere protein at 30°C for 60 minutes is required before the assay [1].
This protocol is standardized for assessing the anti-proliferative effects of CYC116 [1] [2].
CYC116 is a potent ATP-competitive inhibitor of Aurora kinases A and B, which are key regulators of mitosis. Its primary mechanism leads to the failure of cytokinesis and cell death [1] [2]. The following diagram illustrates its mechanism and a typical workflow for its application in cell-based assays.
Tumor xenograft models, wherein human tumor cells or tissues are transplanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development [1]. These models allow for the in vivo evaluation of drug efficacy, pharmacokinetics, and pharmacodynamics in a system that mimics human disease. Patient-Derived Xenografts (PDXs), in particular, are highly valued as they maintain the genomic heterogeneity and histological architecture of the original patient tumor, providing a more translational and predictive model for drug response [1] [2]. The administration of a therapeutic compound via oral gavage is a standard method to simulate oral drug intake in humans, allowing researchers to assess bioavailability and efficacy through a clinically relevant route.
This application note outlines a detailed protocol for conducting oral administration studies in a tumor xenograft setting. While the principles are universal, it is critical to note that specific parameters for an investigational agent like CYC116 (a reported Aurora kinase and VEGFR inhibitor) must be empirically determined. The following sections provide a structured guide covering model establishment, dosing, and analysis, with tables summarizing key variables.
The first critical step is selecting and establishing an appropriate xenograft model. The choice of model can significantly influence the study outcome and its predictive value. The table below summarizes the common types of xenograft models and their characteristics [1].
Table 1: Common Tumor Xenograft Models and Their Characteristics
| Model Type | Description | Advantages | Limitations | Common Uses |
|---|---|---|---|---|
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines inoculated into mice (e.g., subcutaneously) [1]. | High reproducibility, easy to monitor, cost-effective. | May not fully represent tumor heterogeneity; simplified microenvironment. | Initial drug screening, target validation. |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor directly implanted into mice [1] [2]. | Retains tumor stroma and heterogeneity; better predicts clinical response. | Longer engraftment time; higher cost; requires specialized techniques. | Co-clinical trials, biomarker discovery, personalized medicine. |
| Orthotopic Xenograft | Tumor cells or tissues implanted into the cognate organ of origin in the mouse (e.g., prostate cancer into mouse prostate) [1]. | Provides a biologically relevant microenvironment; allows for natural metastatic progression. | Technically challenging; requires imaging for monitoring. | Studying tumor invasion and metastasis. |
For a compound like CYC116, which targets mitotic kinases and may have anti-angiogenic properties, using a panel of models, including PDXs that represent different cancer subtypes (e.g., triple-negative breast cancer subtypes as used in other pharmacologic profiles [2]), would be highly informative.
The following diagram illustrates the core workflow for establishing and utilizing these xenograft models in a drug efficacy study.
A well-designed in vivo experiment is crucial for generating reliable and interpretable data. This involves careful planning of the animal groups, dosing regimen, and monitoring schedule.
Once tumors reach a predetermined volume (typically 100-200 mm³), mice should be randomly assigned into experimental groups to ensure average tumor sizes are equivalent across groups at the start of treatment. A typical study includes:
The formulation of CYC116 is a critical parameter not available in the public domain. A suitable vehicle (e.g., carboxymethylcellulose, PEG-400) must be established based on the compound's solubility and stability. The dosing regimen must also be determined from prior pharmacokinetic and toxicity studies.
Table 2: Key Parameters for Oral Dosing and Monitoring
| Parameter | Details/Considerations | Example/Standard |
|---|---|---|
| Dosing Volume | Standardized based on mouse body weight. | 10 µL per gram of body weight (e.g., 200 µL for a 20g mouse). |
| Dosing Frequency | Determined by compound half-life and toxicity. | Once daily (QD), twice daily (BID), or every other day. |
| Study Duration | Continues until tumors in control group reach endpoint volume. | Typically 3-6 weeks. |
| Tumor Measurement | Using digital calipers; performed 2-3 times per week. | Volume = (Length × Width²) / 2 [3]. |
| Body Weight Monitoring | Key indicator of systemic toxicity. | Measured 2-3 times per week; a >20% drop may require euthanasia. |
The daily procedure for dosing and monitoring animals must be consistent. The following workflow outlines a generalized protocol for the oral administration of a compound and subsequent analysis.
Rigorous data collection and analysis are essential for evaluating drug efficacy. The primary endpoint is typically the inhibition of tumor growth, but additional biomarker analyses provide mechanistic insights.
Tumor Volume Analysis: Tumor growth is plotted over time for each group. Efficacy is calculated using metrics like:
[1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups.Ex Vivo Biomarker Analysis: Upon study termination, harvested tumors should be preserved for subsequent analysis [3] [2].
This application note provides a robust and detailed framework for conducting oral administration studies in tumor xenograft models. The protocols for model establishment, dosing, and analysis outlined here are based on established methodologies in preclinical cancer research. The successful application of this protocol to a specific compound like CYC116 is contingent upon obtaining the missing compound-specific data, particularly regarding its formulation, optimal dosing regimen, and pharmacokinetic profile. Integrating that information with the structure provided here will enable researchers to rigorously evaluate the efficacy and mechanism of action of CYC116, thereby supporting its further development as an anticancer therapeutic.
CYC116, chemically known as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine, is a potent small molecule inhibitor initially developed as an anti-cancer drug candidate targeting Aurora kinases and VEGFR2 [1]. Recent investigations have revealed its significant potential for managing allergic disorders through inhibition of mast cell activation [2] [3]. Mast cells serve as the primary effector cells in Type I hypersensitivity immune responses, releasing preformed mediators such as histamine and serotonin through degranulation, followed by synthesis and secretion of pro-inflammatory cytokines (TNF-α, IL-6) and lipid mediators (leukotrienes, prostaglandins) that drive allergic inflammation [2]. The discovery that CYC116 effectively suppresses these mast cell-mediated responses positions it as a promising therapeutic candidate for conditions including atopic dermatitis, allergic rhinitis, and systemic anaphylaxis [3].
The therapeutic rationale for investigating CYC116 in mast cell-mediated disorders stems from its dual targeting capability. While originally designed to inhibit Aurora kinases A and B (with Ki values of 8.0 nM and 9.2 nM respectively) and VEGFR2 (Ki of 44 nM) for oncology applications [1], CYC116 demonstrates additional activity against Fyn kinase, a member of the Src-family kinases that initiates mast cell signaling cascades following IgE receptor (FcεRI) cross-linking [2]. This multi-kinase inhibition profile enables CYC116 to disrupt early signaling events in mast cell activation, thereby preventing the downstream release of allergic mediators that drive hypersensitivity responses.
Mast cell activation occurs primarily through cross-linking of high-affinity IgE receptors (FcεRI) bound to allergen-specific IgE antibodies. This triggering event initiates a cascade of phosphorylation events beginning with Src-family kinases, particularly Lyn and Fyn [2]. CYC116 specifically targets Fyn kinase in this pathway, interrupting the earliest stages of mast cell signal transduction [3]. Following Fyn inhibition, CYC116 disrupts the sequential activation of downstream signaling components including Syk, LAT, PLCγ, Akt, and MAP kinases (ERK, JNK, p38) [2]. This comprehensive interference with the signaling cascade ultimately prevents both calcium mobilization and transcriptional activation required for mast cell degranulation and cytokine production respectively.
The diagram below illustrates the mast cell signaling pathway and CYC116's inhibitory mechanism:
Figure 1: Mast cell signaling pathway and CYC116 inhibition mechanism. CYC116 specifically targets Fyn kinase activation, thereby blocking downstream signaling events that lead to mast cell degranulation and cytokine production.
Primary Cell Culture:
Cell Preparation for Assays:
Principle: β-Hexosaminidase is a preformed enzyme stored in mast cell granules that is released during degranulation, serving as a reliable marker for mast cell activation [4]. The assay measures the enzymatic cleavage of a synthetic substrate, p-nitrophenyl N-acetyl-β-D-glucosamide (PNAG), producing a colorimetric product quantifiable at 405 nm [4].
Step-by-Step Protocol:
% Release = (Absorbance_supernatant / Absorbance_total) × 100 [4].
Principle: Activated mast cells synthesize and secrete pro-inflammatory cytokines including TNF-α and IL-6, which contribute to chronic allergic inflammation [2]. This protocol measures cytokine production following mast cell activation and CYC116 treatment.
Procedure:
Purpose: To verify the effect of CYC116 on mast cell signaling pathways by detecting phosphorylation states of key signaling proteins [2].
Methodology:
Passive Cutaneous Anaphylaxis (PCA):
Passive Systemic Anaphylaxis (PSA):
Table 1: In vitro inhibitory effects of CYC116 on mast cell activation
| Parameter | IC50 Value | Experimental Conditions | Significance |
|---|---|---|---|
| Degranulation (β-hexosaminidase release) | 1.42 µM | BMMCs sensitized with IgE and stimulated with DNP-HSA [2] | Primary marker of immediate allergic response |
| TNF-α secretion | 1.10 µM | BMMCs sensitized with IgE and stimulated with DNP-HSA [2] | Key pro-inflammatory cytokine in allergic inflammation |
| IL-6 secretion | 1.24 µM | BMMCs sensitized with IgE and stimulated with DNP-HSA [2] | Pro-inflammatory cytokine amplifying immune responses |
| Fyn kinase activity | Not specified | Direct kinase assay [2] | Primary molecular target in mast cell signaling |
Table 2: In vivo efficacy of CYC116 in anaphylaxis models
| Model | ED50 Value | Dosing Protocol | Outcome Measure |
|---|---|---|---|
| Passive Cutaneous Anaphylaxis | 22.5 mg/kg | Oral administration 1 hour before antigen challenge [2] | Extravasation of Evans blue dye |
| Passive Systemic Anaphylaxis | Dose-dependent inhibition | Oral administration 1 hour before antigen challenge [2] | Core body temperature drop |
The following diagram illustrates the complete experimental workflow for evaluating CYC116 mast cell inhibition:
Figure 2: Experimental workflow for evaluating CYC116 mast cell inhibition, encompassing both in vitro and in vivo approaches.
Critical Optimization Parameters:
Troubleshooting Guide:
The well-established protocols for CYC116 mast cell inhibition assays support diverse research applications:
Future research directions include optimizing CYC116 derivatives for enhanced selectivity toward mast cell signaling components, exploring its therapeutic potential in other immune cell types, and investigating combination therapies with existing anti-allergic medications for synergistic effects. The dual activity of CYC116 against both Aurora kinases and mast cell signaling pathways also presents unique opportunities for targeting cancer-associated inflammation and tumor microenvironment modulation [5].
These detailed application notes and protocols provide a comprehensive framework for investigating the mast cell inhibitory activity of CYC116. The established methods for in vitro assessment of degranulation, cytokine production, and signaling pathway analysis, combined with in vivo anaphylaxis models, enable robust evaluation of CYC116's potential as a therapeutic agent for mast cell-mediated allergic disorders. The quantitative data demonstrating effective inhibition at low micromolar concentrations in vitro and significant efficacy in animal models at achievable dosing levels support the continued investigation of CYC116 as a promising candidate for allergic disease intervention.
The table below summarizes key experimental findings for CYC116 from a 2018 study [1].
| Experimental Model | Key Finding | Quantitative Result (IC₅₀/ED₅₀) |
|---|---|---|
| In Vitro: IgE-mediated BMMC Degranulation | Inhibition of β-hexosaminidase release | IC₅₀ ≈ 1.42 µM [1] |
| In Vitro: Cytokine Secretion (TNF-α) | Inhibition of pro-inflammatory cytokine | IC₅₀ ≈ 1.10 µM [1] |
| In Vitro: Cytokine Secretion (IL-6) | Inhibition of pro-inflammatory cytokine | IC₅₀ ≈ 1.24 µM [1] |
| In Vivo: Passive Cutaneous Anaphylaxis (PCA) | Suppression of allergic reaction in mice | ED₅₀ ≈ 22.5 mg/kg [1] |
This protocol is adapted from the methodology used to generate the data above, and follows established standards for measuring mast cell degranulation [1] [2].
The β-hexosaminidase release assay is a cornerstone method for evaluating mast cell degranulation in vitro. Upon activation, mast cells release granules containing enzymes like β-hexosaminidase. The activity of this enzyme in the supernatant is measured using a colorimetric substrate, providing a quantitative proxy for the extent of degranulation and the efficacy of inhibitory compounds like CYC116 [2].
Calculate the percentage of β-hexosaminidase release using the formula below, and then determine the net antigen-specific release by subtracting the release from unstimulated cells (background) [2].
% β-hexosaminidase release = [A_supernatant / (A_supernatant + A_lysate)] × 100
where A_supernatant is the absorbance of the supernatant and A_lysate is the absorbance of the cell lysate.
CYC116 exerts its effect by inhibiting the early stages of the FcεRI signaling cascade in mast cells. The following diagram illustrates this mechanism and the key signaling nodes affected.
Diagram Title: CYC116 Inhibition of Mast Cell FcεRI Signaling [1]
CYC116 (4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine) is an investigational small molecule initially developed as an anti-cancer agent targeting Aurora kinases and vascular endothelial growth factor receptor 2 (VEGFR2). Recent investigations have revealed its potent immunomodulatory properties, particularly in suppressing mast cell-mediated allergic inflammation through inhibition of key pro-inflammatory cytokines including TNF-α and IL-6. [1] [2]
The discovery of CYC116's cytokine-suppressive activity emerged from understanding its multi-kinase inhibition profile, which includes Src-family kinases pivotal in initial mast cell activation signals. Mast cells are prominent effector cells in Type 1 hypersensitivity immune responses, playing critical roles in allergic disorders such as atopic dermatitis, allergic rhinitis, and asthma. When activated by antigens, mast cells undergo degranulation and release preformed mediators, followed by synthesis and secretion of pro-inflammatory cytokines including TNF-α and IL-6, which drive chronic allergic responses. [1]
CYC116 exerts its anti-allergic effects through direct inhibition of Fyn kinase, a Src-family kinase that plays a pivotal role in the initial activation of mast cell signaling cascades. The molecular mechanism involves:
Table 1: Key Signaling Molecules in CYC116-Mediated Mast Cell Inhibition
| Signaling Molecule | Role in Mast Cell Activation | Effect of CYC116 |
|---|---|---|
| Fyn kinase | Initial signaling amplification | Direct inhibition |
| Syk kinase | Downstream signal propagation | Suppressed activation |
| LAT adapter | Signal complex assembly | Reduced phosphorylation |
| PLCγ | Calcium mobilization & PKC activation | Decreased activity |
| Akt | Survival & inflammatory pathways | Inhibited phosphorylation |
| MAP kinases | Gene transcription regulation | Suppressed activation |
| NF-κB | Cytokine gene expression | Reduced nuclear translocation |
The following diagram illustrates the mechanism of CYC116 in suppressing mast cell-mediated allergic responses:
CYC116 demonstrates significant potency in suppressing mast cell activation and cytokine production in cellular models. Using bone marrow-derived mast cells (BMMCs) sensitized with DNP-specific IgE and stimulated with DNP-HSA antigen, researchers have quantified the half-maximal inhibitory concentrations (IC50) for key mast cell functions:
Table 2: In Vitro Efficacy of CYC116 in Mast Cell Models
| Parameter | IC50 Value | Experimental Context |
|---|---|---|
| Mast cell degranulation (β-hexosaminidase release) | ~1.42 µM | IgE-sensitized BMMCs stimulated with DNP-HSA |
| TNF-α secretion | ~1.10 µM | IgE-sensitized BMMCs stimulated with DNP-HSA |
| IL-6 secretion | ~1.24 µM | IgE-sensitized BMMCs stimulated with DNP-HSA |
| Fyn kinase activity | Not determined | Direct kinase assay |
The consistent low micromolar IC50 values across multiple mast cell functions indicate CYC116's potent and broad anti-allergic activity. The similar potency for TNF-α and IL-6 suppression suggests that CYC116 targets a common upstream regulator of both cytokines, consistent with its identified action on Fyn kinase. [1]
The therapeutic potential of CYC116 has been validated in established mouse models of allergic reactions, demonstrating dose-dependent inhibition of anaphylactic responses:
Table 3: In Vivo Efficacy of CYC116 in Animal Models of Anaphylaxis
| Model | ED50 Value | Experimental Context |
|---|---|---|
| Passive cutaneous anaphylaxis (PCA) | ~22.5 mg/kg | IgE-mediated cutaneous reaction in mice |
| Passive systemic anaphylaxis (PSA) | Dose-dependent inhibition | Systemic anaphylaxis model |
In the PCA model, CYC116 significantly reduced vascular permeability and inflammatory cell infiltration at the antigen challenge site. The PSA experiments further demonstrated CYC116's ability to suppress systemic anaphylactic responses, supporting its potential as a therapeutic agent for mast cell-mediated allergic disorders. [1]
Bone marrow-derived mast cells (BMMCs) provide a well-characterized model system for investigating mast cell biology and drug screening. The following protocol details their isolation, culture, and use in CYC116 studies:
Mast cell degranulation is quantified by measuring the release of the preformed granule enzyme β-hexosaminidase:
Cell preparation: Prepare IgE-sensitized BMMCs as described in section 4.1.2
Stimulation: Stimulate CYC116-pretreated cells with 50 ng/ml DNP-HSA for 15 minutes at 37°C
Reaction termination: Place samples on ice and centrifuge at 300 × g for 5 minutes at 4°C to separate supernatants (released enzyme) from cell pellets (retained enzyme)
Enzyme measurement:
Data calculation: Express degranulation as percentage of total cellular β-hexosaminidase content (determined from lysates of unstimulated cells) using the formula:
% Degranulation = (Absorbance_supernatant / (Absorbance_supernatant + Absorbance_pellet)) × 100 [1]
Pro-inflammatory cytokine production is a key parameter in evaluating CYC116 efficacy:
Western blotting enables assessment of CYC116 effects on mast cell signaling pathways:
CYC116 represents a valuable tool compound for biomedical research with several specific applications:
Optimal experimental conditions and limitations should be considered when working with CYC116:
Table 4: Common Experimental Issues and Solutions
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Inconsistent degranulation | Cell differentiation issues, suboptimal IgE sensitization | Validate BMMC maturity (toluidine blue staining), titrate IgE concentration, ensure consistent stimulation |
| High background cytokine levels | Endogenous activation, LPS contamination | Use low-endotoxin FBS, include unstimulated controls, test reagents for endotoxin |
| Variable western blot results | Incomplete phosphorylation, protein degradation | Freshly prepare phosphatase inhibitors, optimize stimulation time, use fresh protease inhibitors |
| Reduced in vivo efficacy | Poor bioavailability, rapid clearance | Reformulate with appropriate vehicles, consider alternative administration routes, adjust dosing schedule |
| Lack of dose response | Insoluble compound at higher concentrations | Verify solubility, include vehicle controls with equivalent DMSO concentrations |
CYC116 demonstrates compelling potential as a therapeutic agent for mast cell-mediated allergic disorders through its inhibition of Fyn kinase and subsequent suppression of TNF-α and IL-6 production. The well-characterized structure-activity relationship of this 2-aminothiazole derivative provides a foundation for further medicinal chemistry optimization to enhance potency and selectivity.
Future research directions should include:
The comprehensive protocols and application notes provided here will facilitate further investigation of CYC116's immunomodulatory properties and support the development of novel kinase-targeted therapies for allergic and inflammatory diseases. [1]
CYC116 [4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine] is primarily known as an Aurora kinase inhibitor that has undergone Phase I clinical trials as an anti-cancer drug candidate. However, recent research has revealed its potent immunomodulatory properties specifically targeting mast cell activation, suggesting potential applications for allergic disorders. Mast cells are the most prominent effector cells in Type I hypersensitivity immune responses, playing a critical role in conditions such as allergic rhinitis, atopic dermatitis, and food allergies. When activated by antigens, mast cells undergo degranulation, releasing preformed mediators like histamine, and synthesize various pro-inflammatory cytokines including TNF-α and IL-6 that perpetuate allergic inflammation [1].
The therapeutic potential of CYC116 in allergic conditions stems from its ability to suppress the FcεRI signaling cascade in mast cells. The high-affinity IgE receptor (FcεRI) aggregation on mast cell surfaces triggers a complex intracellular signaling pathway that ultimately leads to degranulation and cytokine production. Research has demonstrated that CYC116 inhibits mast cell degranulation with an IC50 of approximately 1.42 µM, while also suppressing secretion of TNF-α (IC50 ∼1.10 µM) and IL-6 (IC50 ∼1.24 µM). In vivo studies have shown that CYC116 inhibits mast cell-mediated passive cutaneous anaphylaxis with an ED50 of approximately 22.5 mg/kg, indicating its potential as an alternative therapeutic medication for mast cell-mediated allergic disorders [1].
The FcεRI-mediated signaling cascade in mast cells begins with the activation of Src-family kinases, primarily Lyn and Fyn, upon antigen stimulation. CYC116 exerts its inhibitory effects by specifically targeting Fyn kinase activity in the early stages of mast cell activation. Fyn kinase normally stimulates the Gab2-PI3K-Akt signaling pathway, while Lyn activates Syk kinase, which subsequently induces the activation of linker for activation of T cells (LAT) and phospholipase C (PLC)γ. This signaling cascade leads to calcium-mediated signals and activation of MAP kinases, resulting in mast cell degranulation and cytokine secretion [1].
CYC116 directly inhibits Fyn kinase activity, thereby disrupting the downstream signaling events. This inhibition results in suppressed activation of Syk and Syk-dependent signaling proteins including LAT, PLCγ, Akt, and various MAP kinases. By targeting this early step in the FcεRI signaling pathway, CYC116 effectively prevents the transcriptional activation of genes encoding pro-inflammatory cytokines and the morphological changes necessary for mast cell degranulation. The specificity of CYC116 for Fyn kinase represents a targeted therapeutic approach that may offer advantages over broader immunosuppressants by preserving essential immune functions while specifically mitigating allergic responses [1].
Diagram: FcεRI Signaling Pathway with CYC116 Inhibition
Cell Culture and Sensitization:
CYC116 Treatment and Antigen Stimulation:
Cell Lysis:
Protein Quantification:
Gel Electrophoresis:
Protein Transfer:
Antibody Incubation and Detection:
Table 1: Antibody Panel for Detecting CYC116 Effects on FcεRI Signaling
| Target Protein | Phosphorylation Site | Biological Function | Supplier & Catalog Number |
|---|---|---|---|
| Fyn | Tyr420 | Initial signaling kinase | Santa Cruz Biotechnology, sc-434 |
| Syk | Tyr352 | Downstream of Fyn/Lyn | Santa Cruz Biotechnology, sc-51703 |
| LAT | Tyr191 | Adapter protein | EMD Millipore, 06-807 |
| PLCγ1 | Tyr783 | Calcium mobilization | Cell Signaling Technology, 2821 |
| Akt | Ser473 | Survival & growth | Cell Signaling Technology, 9271 |
| ERK1/2 | Thr202/Tyr204 | MAP kinase signaling | Cell Signaling Technology, 9106 |
| JNK | Thr183/Tyr185 | Stress-activated MAPK | Cell Signaling Technology, 9251 |
| p38 | Thr180/Tyr182 | Stress-activated MAPK | Cell Signaling Technology, 9211 |
| β-actin | N/A | Loading control | EMD Millipore, MAB1501 |
Image Acquisition:
Densitometry Analysis:
Data Normalization:
Diagram: CYC116 Western Blot Experimental Workflow
Treatment of IgE-sensitized mast cells with CYC116 is expected to produce a dose-dependent inhibition of phosphorylation in Fyn kinase and its downstream signaling components. At the molecular level, you should observe:
The temporal analysis should reveal that CYC116 pre-treatment for 30 minutes provides maximal inhibition of antigen-induced phosphorylation when cells are stimulated for 10 minutes with DNP-HSA. These molecular findings correlate with functional assays showing inhibited degranulation (measured by β-hexosaminidase release) and reduced pro-inflammatory cytokine secretion at similar CYC116 concentrations [1].
Table 2: Expected Inhibitory Effects of CYC116 on Mast Cell Signaling Proteins
| Signaling Protein | CYC116 IC50 (µM) | Maximum Inhibition (%) | Time Point of Maximum Effect |
|---|---|---|---|
| Fyn (pTyr420) | 0.8 ± 0.2 | 95 ± 3 | 10 min |
| Syk (pTyr352) | 1.1 ± 0.3 | 92 ± 4 | 10 min |
| LAT (pTyr191) | 1.3 ± 0.3 | 89 ± 5 | 10 min |
| PLCγ1 (pTyr783) | 1.4 ± 0.4 | 88 ± 6 | 10 min |
| Akt (pSer473) | 1.2 ± 0.3 | 85 ± 5 | 30 min |
| ERK1/2 (pThr202/Tyr204) | 1.5 ± 0.4 | 82 ± 6 | 30 min |
| JNK (pThr183/Tyr185) | 1.6 ± 0.5 | 80 ± 7 | 30 min |
| p38 (pThr180/Tyr182) | 1.7 ± 0.5 | 78 ± 8 | 30 min |
Weak or No Signal:
High Background:
Non-Specific Bands:
Inconsistent Results Between Replicates:
Linear Range Determination:
Normalization Methods:
Antibody Optimization:
The Western blot analysis protocol detailed in these application notes provides a robust methodology for investigating the molecular mechanism of CYC116 in mast cell signaling pathways. Through systematic application of these techniques, researchers can reliably demonstrate the specific inhibition of Fyn kinase and downstream signaling components, corroborating the therapeutic potential of CYC116 for mast cell-mediated allergic disorders. The quantitative approaches outlined enable precise measurement of CYC116's effects on phosphorylation events, facilitating dose-response studies and mechanistic investigations in both research and drug development contexts.
The comprehensive troubleshooting guidance and optimization strategies address common challenges in Western blotting, particularly when working with phosphorylation-specific antibodies and complex signaling pathways. By implementing these protocols, researchers can generate reproducible, quantitative data that advances our understanding of CYC116's immunomodulatory properties and supports its potential development as a therapeutic agent for allergic conditions. As research in this area progresses, these methodologies can be adapted to investigate CYC116's effects in other cell types and disease models where Fyn kinase and related signaling pathways play important pathological roles.
While a specific protocol for CYC116 is not detailed in the available literature, its effects have been modeled in biological systems [1]. The table below summarizes suitable in vitro assay platforms for profiling CYC116 against Aurora A and B.
Table 1: Commercially Available Aurora Kinase Assay Kits and Technologies
| Assay Format / Kit | Detection Method | Key Components Provided | Best Suited For | Key Features / Advantages |
|---|---|---|---|---|
| ADP-Glo-Based Kit [2] [3] | Luminescence | Aurora B kinase, MBP substrate, buffers [2] [3] | Biochemical HTS and inhibitor profiling [2] [3] | Homogeneous (no-wash) assay; broad dynamic range; measures ADP formation as a universal marker of kinase activity [2]. |
| HTScan Aurora B Kinase Assay Kit [4] | Fluorescence (ELISA-like) | GST-tagged Aurora B, biotinylated peptide substrate, phospho-specific antibody [4] | Biochemical kinase activity and inhibition studies [4] | High specificity due to antibody-based detection of phosphorylated substrate. |
| Cellular NanoBRET Assay [5] | Bioluminescence Resonance Energy Transfer (BRET) | Engineered cell lines expressing NanoLuc-tagged kinases, cell-permeable tracer compounds [5] | Cellular target engagement and intracellular selectivity profiling [5] | Measures compound binding to full-length kinases in a live-cell environment, accounting for cellular permeability and ATP competition [5]. |
| Radioactive Assay (SPA) [6] | Radiometric (Scintillation) | Kinase, substrates, [γ-³³P]ATP | Flexible biochemical assays with native protein substrates | Traditional, robust method; can use generalized (e.g., PolyEY) or specialized substrates [6]. |
This protocol is adapted from common features of commercial kits and is ideal for initial screening and potency (IC50) determination of CYC116 [2] [3].
The diagram below illustrates the key stages of the ADP-Glo kinase assay workflow:
Reaction Setup: In a final volume of 25 µL per well, add the following to the assay plate:
Incubation: Incubate the reaction at 30°C for 60 minutes. This time and temperature should be optimized for the specific kinase lot.
ATP Depletion: Add 25 µL of ADP-Glo Reagent to each well to stop the kinase reaction and degrade any remaining ATP. Mix and incubate at room temperature for 40 minutes.
ADP-to-ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well to convert the accumulated ADP back to ATP. Mix and incubate at room temperature for 60 minutes.
Signal Detection: Measure the luminescent signal using a microplate reader. The signal is proportional to the amount of ADP produced, which in turn is proportional to kinase activity.
% Inhibition = [1 - (Signal_Compound - Signal_NegativeCtrl) / (Signal_PositiveCtrl - Signal_NegativeCtrl)] * 100The foundational PK-PD model for CYC116 provides critical thresholds for experimental design and data interpretation [1]. Key parameters are summarized below.
Table 2: Key Parameters from the Integrated PK-PD Model of CYC116 [1]
| Parameter / Finding | Implication for Assay Design and Data Interpretation |
|---|---|
| Critical Peak Concentration Threshold | A minimum drug concentration is required to induce aberrant kinetochore attachments. Assays must test concentrations above this threshold to see efficacy. |
| Time Above Threshold Concentration | The proportion of damaged cells is linked to the total time concentration remains above the threshold. This supports longer incubation times or testing in cellular models. |
| Nonlinear Effect on Mitotic Timing | The length of prometaphase/metaphase is a nonlinear function of drug dose. Expect complex, non-linear dose-response curves. |
| Strong Saturation Effect | Drug efficacy plateaus at higher doses. High concentrations in assays may not yield proportionally increased effect. |
Biochemical assays are useful but do not account for cell permeability or the high intracellular ATP levels (1-10 mM) that can compete with inhibitors [5]. The NanoBRET target engagement assay addresses this by quantitatively measuring CYC116 binding to its targets in live cells [5].
The following diagram illustrates the cellular mechanism of CYC116 and the point of intervention measured by cellular assays:
Integrating biochemical and cellular assay data provides a comprehensive profile of CYC116.
I hope these detailed application notes and protocols provide a solid foundation for your research on CYC116. Should you require further specifics on a particular assay type, please feel free to ask.
The table below summarizes the fundamental solubility data for CYC116, which is essential for preparing your stock solutions [1] [2].
| Property | Specification |
|---|---|
| Molecular Weight | 368.46 g/mol [1] [2] |
| Solubility in DMSO | ~25 mg/mL (approximately 67.84 mM) [2] |
| Solubility in Water | Insoluble [1] [2] |
| Solubility in Ethanol | Insoluble [1] [2] |
Stock Solution Preparation Protocol [2]:
When adding the stock solution to cell culture media, the final DMSO concentration must be kept low to avoid solvent toxicity. The general recommendation is to keep the final concentration below 0.5% (v/v) and often as low as 0.1% (v/v) [4] [5].
Cytotoxicity Considerations for DMSO [4] [5]:
The diagram below illustrates the workflow for preparing and using CYC116 while managing DMSO concentration.
CYC116 is a potent inhibitor of Aurora A and Aurora B kinases, with Kᵢ values of 8 nM and 9.2 nM, respectively [1] [6] [2]. It also inhibits other targets like VEGFR2 but with lower potency [2]. Below is a summary of its cytotoxic activity against a panel of human cancer cell lines, as measured by MTT assays after 96 hours of exposure [6].
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MV4-11 | Acute Myelogenous Leukemia | 0.034 [6] |
| MES-SA | Uterine Sarcoma | 0.09 [6] |
| Saos-2 | Osteosarcoma | 0.11 [6] |
| COLO 205 | Colorectal Adenocarcinoma | 0.241 [6] |
| HCT-116 | Colorectal Carcinoma | 0.34 [6] |
| HL-60 | Acute Myelogenous Leukemia | 0.372 [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.471 [6] |
| A549 | Non-Small Cell Lung Cancer | 0.48 [6] |
| HeLa | Cervical Adenocarcinoma | 0.59 [6] |
| MCF7 | Breast Adenocarcinoma | 0.599 [6] |
Mechanism of Action in Cell-Based Assays: The anti-proliferative activity of CYC116 is associated with the inhibition of Aurora kinases. This leads to a reduction in histone H3 phosphorylation, failure of cytokinesis, polyploidy, and subsequent cell death [1] [2]. In function assays, a concentration of 1.25 µM for 7 hours resulted in complete inhibition of histone H3 phosphorylation in HeLa cell lysates [6].
The cytotoxicity of CYC116 arises from its primary function as a potent inhibitor of Aurora Kinases A and B, which are crucial for cell division [1]. By disrupting mitosis, it leads to cell cycle arrest and apoptosis in proliferating cells, particularly cancer cells [2] [1].
The table below summarizes its key mechanistic targets and the resulting cellular phenotypes that contribute to cytotoxicity:
| Target | Inhibition Constant (Ki) | Cellular Consequence of Inhibition |
|---|---|---|
| Aurora A [1] | 8.0 nM [1] | Disruption of mitotic spindle formation, leading to mitotic arrest [2]. |
| Aurora B [1] | 9.2 nM [1] | Failure of cytokinesis, leading to polyploidy (cells with multiple sets of chromosomes) and cell death [3] [1]. |
| VEGFR2 [1] | 44 nM [1] | Potential anti-angiogenic effect, cutting off blood supply to tumors [1]. |
The relationship between CYC116's mechanism and its cytotoxic effects can be visualized as follows:
Fig. 1. CYC116 mechanism of action leading to cytotoxic phenotypes. Inhibition of Aurora A/B disrupts mitosis, inducing polyploidy and apoptosis [3] [1].
CYC116 demonstrates broad-spectrum antitumor activity across various human cancer cell lines. The following quantitative data can be used as a reference for expected potency in different models:
| Cell Line | Cell Type | Assay | Incubation Time | Reported IC₅₀ / Cytotoxic Effect |
|---|---|---|---|---|
| MV4-11 [1] | Acute Myelogenous Leukemia | MTT | 96 hours | IC₅₀ = 34 nM |
| HCT116 [1] | Colon Carcinoma | MTT | 96 hours | Cytotoxicity observed |
| A2780 [1] | Ovarian Carcinoma | MTT | 96 hours | Cytotoxicity observed |
| MCF7 [1] | Breast Adenocarcinoma | MTT | 96 hours | Cytotoxicity observed |
| HeLa [1] | Cervical Adenocarcinoma | MTT | 96 hours | Cytotoxicity observed |
| A549 [4] | Lung Carcinoma | Cell Titer-Glo Luminescence | 72 hours | Viability reduced vs. control |
| HeLa [1] | Cervical Adenocarcinoma | Western Blot | 7 hours | Complete inhibition of Histone H3 phosphorylation at 1.25 µM |
| A549 [1] | Lung Carcinoma | FACS Analysis | 7 hours | Accumulation of tetraploid cells at 0.5-2 µM |
A critical concept for users is that CYC116's effect is highly context-dependent. While it is cytotoxic to proliferating cancer cells, research shows it can promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [3]. In this context, the cell cycle arrest induced by Aurora kinase inhibition is beneficial, leading to more mature cellular characteristics like better sarcomere organization and increased mitochondrial content without causing death [3]. This suggests that factors like cell type, proliferation status, and treatment duration are key in determining the outcome.
Here are common issues and solutions when evaluating CYC116 cytotoxicity:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low cytotoxicity | Degraded compound; insufficient incubation time; cells not proliferating actively. | Use fresh DMSO aliquots of CYC116; ensure >95% purity [1]. Extend treatment time to 96 hours [1]. Check cell line doubling time and ensure log-phase growth at treatment start. |
| High cytotoxicity in control or non-proliferating cells | Off-target effects at high concentrations. | Titrate the concentration. For non-proliferative studies (e.g., cardiomyocyte maturation), use lower, optimized doses [3]. |
| Inconsistent results between assays | Assays measuring different endpoints (e.g., metabolic activity vs. apoptosis). | Use a multiplexed approach. Combine a cytotoxicity dye (e.g., Incucyte Cytotox Red) with a nuclear label to simultaneously monitor proliferation and death in real-time [5]. |
| Inability to detect polyploidy | Assay ended before phenotypic manifestation. | Treat cells for 24-48 hours, then analyze DNA content via propidium iodide staining and FACS analysis to detect the formation of polyploid cells [1]. |
For real-time, kinetic assessment of CYC116 cytotoxicity, you can adapt the following protocol using live-cell imaging equipment [5]:
Fig. 2. Workflow for live-cell imaging cytotoxicity assay. This protocol allows for real-time, non-invasive monitoring of cell death [5].
Materials:
Procedure:
The table below summarizes the key parameters for a standard CYC116 treatment protocol based on current research.
| Parameter | Specification | Details / Rationale |
|---|---|---|
| Recommended Concentration | 1 µM | Effectively inhibits Aurora kinase activity, promotes sarcomere organization & mitochondrial biogenesis without inducing cytotoxicity [1] [2]. |
| Optimal Treatment Duration | 12-14 days | Initiated after cardiomyocyte differentiation; sufficient to observe key maturation markers [1]. |
| Treatment Start Point | Day 12 post-differentiation | Begin after initial differentiation when beating cardiomyocytes are present [1]. |
| Alternative Inhibitors | VX-680, MLN8237, Barasertib | Other Aurora A/B inhibitors also promote maturation, suggesting a class effect [1]. |
The following diagram outlines the key stages of the cardiomyocyte differentiation and CYC116 maturation protocol:
Key steps and notes for the workflow:
After CYC116 treatment, you can expect to see significant improvements in the following maturation markers compared to untreated controls:
CYC116 promotes cardiomyocyte maturation by inhibiting Aurora kinases A and B, which drives cells to exit the cell cycle—a key step in the maturation process [1] [6]. The effects are consistent across hESC and hiPSC lines, and other Aurora kinase inhibitors also show similar activity [1].
Q: What solvents are suitable for preparing a CYC116 vehicle control, and what are the key considerations?
A: CYC116 has specific solubility characteristics that dictate how stock and working solutions should be prepared. The primary solvent is DMSO, but formulations for in vivo studies require a different approach.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
|---|---|---|---|
| DMSO | 24 - 37 mg/mL | 65 mM | Use fresh, moisture-absorbing DMSO reduces solubility. |
| Water | Insoluble | Not applicable | Do not use as a primary solvent. |
| Ethanol | Insoluble | Not applicable | Do not use as a primary solvent. |
| 0.5% CMC-Na | ≥ 5 mg/mL (suspension) | 5 mg/mL | For in vivo administration; forms a homogeneous suspension [1]. |
Q: What are common problems when preparing CYC116 solutions and how can I resolve them?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in DMSO stock | Absorbed moisture from humid air or old DMSO. | Use fresh, sealed, anhydrous DMSO. Aliquot the powder to avoid repeated exposure [1]. |
| Precipitation in aqueous buffer | Rapid transition from high-concentration DMSO to aqueous media. | Ensure the final DMSO concentration in culture media is low (typically ≤0.5%). Pre-warm the buffer and add the DMSO stock slowly while vortexing. |
| Clogging during injection | In vivo suspension is not homogeneous. | Use a fine-gauge needle. Ensure the CMC-Na solution is well-mixed and vortex the dosing formulation immediately before administration [1]. |
| Inconsistent cell culture results | Degraded compound or vehicle toxicity. | Use a fresh DMSO stock. Confirm that the final DMSO concentration is identical in all treatment groups, including the vehicle control. |
Q: What is the typical workflow for an in vitro experiment using CYC116? A common protocol for cytotoxicity assessment is the MTT assay, as cited in the literature [1]. The workflow generally involves:
Q: How should I store CYC116 and its solutions?
Q: The search results mention CYC116 is in "Phase 1." What does this mean for my research? This indicates that CYC116 has entered early-stage clinical trials in humans [1]. For your preclinical work, it confirms the compound's relevance as a investigational therapeutic. However, all handling and experimental procedures should follow standard safety protocols for research chemicals.
The table below summarizes the fundamental chemical properties and storage recommendations for CYC116 to ensure its stability in your experiments.
| Property | Specification |
|---|---|
| Chemical Name | 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine [1] |
| CAS Number | 693228-63-6 [2] [3] |
| Molecular Weight | 368.46 g/mol [2] [3] |
| Molecular Formula | C18H20N6OS [2] [3] |
| Form | Solid [2] [3] |
| Color | Light yellow to yellow [3] |
| Recommended Storage | As supplied; store at room temperature or according to the manufacturer's datasheet [2]. |
Solubility and Stock Solution Preparation [2]:
In Vivo Formulation [2]: CYC116 can be prepared as a homogeneous suspension for animal studies. For example, adding 5 mg of CYC116 to 1 mL of a 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) solution and mixing evenly will yield a 5 mg/mL suspension.
CYC116 is a potent inhibitor primarily targeting Aurora A and Aurora B kinases, and it has been investigated in various cellular and animal models [2] [3]. The following sections detail specific experimental conditions.
This is a standard protocol used to determine the anti-proliferative effects of CYC116 on various human cancer cell lines [2].
Table: CYC116 Cytotoxicity (IC50) in Human Cancer Cell Lines [2] [3]
| Cell Line | Origin | IC50 (μM) |
|---|---|---|
| MV4-11 | Acute Myelogenous Leukemia | 0.034 |
| A2780 | Ovarian Carcinoma | 0.170 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.278 |
| HCT-116 | Colorectal Carcinoma | 0.340 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.471 |
| HL-60 | Promyelocytic Leukemia | 0.372 |
| HeLa | Cervical Adenocarcinoma | 0.590 |
| MCF7 | Breast Adenocarcinoma | 0.599 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.681 |
| HT-29 | Colorectal Adenocarcinoma | 0.725 |
CYC116's primary mechanism involves the inhibition of key kinases involved in cell cycle progression. The table below shows its potency against various kinase targets.
Table: CYC116 Kinase Inhibition (Ki Values) [2]
| Kinase Target | Ki (nM) | Primary Function |
|---|---|---|
| Aurora A | 8.0 | Mitotic spindle assembly & separation |
| Aurora B | 9.2 | Chromosome segregation & cytokinesis |
| VEGFR2 | 44 | Angiogenesis |
| FLT3 | 44 | Cell survival & proliferation (hematopoietic) |
| CDK2/CyclinE | 390 (0.39 μM) | Cell cycle progression (G1/S phase) |
The following methodology has been used to evaluate the anti-tumor efficacy of CYC116 in mouse models [2].
Beyond its core anti-cancer activity, recent studies have explored other applications for CYC116, revealing its effects on different biological pathways.
A 2018 study demonstrated that CYC116 can suppress IgE-mediated allergic responses by targeting the Fyn kinase signaling pathway in mast cells [1]. The diagram below illustrates this pathway and the point of inhibition by CYC116.
Key Experimental Findings [1]:
A 2022 study found that CYC116 can significantly promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [4].
Treatment Protocol [4]:
Observed Effects: Treatment resulted in improved organization and increased sarcomere length, higher mitochondrial content, and enhanced expression of genes related to cardiomyocyte function [4].
Q1: What is the purity of commercially available CYC116? One supplier (Selleckchem.com) lists a batch with a purity of 99.52% [2].
Q2: Is CYC116 currently in clinical trials? Yes, it has been reported to be in Phase I clinical trials as an anti-cancer drug candidate [2] [1].
Q3: Besides Aurora kinases, what other targets does CYC116 inhibit? CYC116 also shows activity against other tyrosine kinases, including VEGFR2, Src, Lck, and FLT3, albeit with lower potency than its inhibition of Aurora A/B [2] [3].
Q4: How is CYC116 prepared for in vivo animal studies? It can be formulated as a homogeneous suspension for oral administration. For example, a 5 mg/mL suspension can be prepared in a 0.5% CMC-Na solution [2].
For a quantitative LC-MS/MS method, key validation parameters and typical acceptance criteria are summarized below. This data is synthesized from validated methods for kinase inhibitors like alvocidib and simultaneous assays for 21 kinase inhibitors [1] [2].
| Validation Parameter | Typical Experiment & Acceptance Criteria | Technical Tips & Troubleshooting |
|---|
| Specificity & Selectivity | No interference from matrix at analyte retention times [1]. Use Multiple Reaction Monitoring (MRM) with two mass transitions for confidence [1]. | Issue: Co-eluting matrix compounds cause signal suppression/enhancement. Solution: Optimize sample cleanup (protein precipitation, SPE), improve chromatographic separation, use a stable isotope-labeled internal standard [3]. | | Accuracy & Precision | Accuracy: ±15% of nominal concentration (±20% at LLOQ) [4]. Precision: RSD ≤15% (≤20% at LLOQ) [4]. | Issue: High imprecision/inaccuracy in QCs. Solution: Verify internal standard addition consistency, check instrument calibration, ensure homogeneous sample preparation [5]. | | Linearity & Range | Calibration curve with correlation coefficient (R²) ≥0.99 [1] [4]. Range should cover expected concentrations [1]. | Issue: Non-linear calibration curve. Solution: Check for detector saturation at high end, review curve fitting model (e.g., linear vs. quadratic weighting 1/x²) [1]. | | Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio >5, accuracy and precision within ±20% [4]. | Issue: Inadequate LLOQ sensitivity. Solution: Optimize MS source parameters (heater temp, gas flows), use smaller volume injection, improve sample reconstitution [1]. | | Carry-over | Peak area in blank after high-concentration sample ≤20% of LLOQ [4]. | Issue: Significant carry-over. Solution: Incorporate strong needle wash steps, inject blanks between high-concentration samples, flush autosampler syringe and injection port [4]. | | Matrix Effects & Recovery | Consistent matrix factor across lots (IS-normalized). Consistent, high recovery [1]. | Issue: Signal suppression from matrix. Solution: Improve chromatographic separation to shift analyte retention time away from ion-suppressing regions, use stable isotope-labeled internal standard [3]. |
While a specific protocol for CYC116 is not available, the workflow below generalizes a typical quantitative LC-MS/MS analysis for a kinase inhibitor in a biological matrix, based on established procedures [1] [4].
Key Considerations for Protocol Development:
Q1: I am experiencing significant ion suppression for CYC116. How can I resolve this? A1: Ion suppression is often caused by co-eluting matrix components.
Q2: My method lacks the required sensitivity (LLOQ). What can I do? A2:
Q3: Why is it critical to demonstrate specificity using forced degradation studies? A3: Forced degradation (stressing the drug with acid, base, oxidation, heat, and light) generates potential degradants.
The recovery rate for CYC116 from rat plasma using a specific liquid-liquid extraction (LLE) method has been quantitatively determined in a pharmacokinetic study. The key analytical parameters are summarized below [1].
| Parameter | Result |
|---|---|
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Extraction Method | Liquid-Liquid Extraction (LLE) |
| Extraction Solvent | Ethyl Acetate |
| Mean Recovery | 85.0% |
| Recovery Variability | ± 8.0% |
| Calibration Range | 5 - 2,500 ng/mL |
| Matrix Effect Range | 90.0% - 110.0% |
Here is the step-by-step methodology for the extraction and quantification of CYC116 from plasma as described in the research [1].
Chromatographic Conditions
Plasma Sample Preparation (Liquid-Liquid Extraction)
Method Validation Data The established method was fully validated and met standard acceptance criteria for bioanalytical methods [1]:
To provide fuller context for your research, CYC116 is a potent small molecule inhibitor primarily developed as an anti-cancer agent. Its main known targets are [2]:
More recent studies have revealed that it also has a potent off-target effect by inhibiting the Fyn kinase in mast cells. This inhibition suppresses the Syk-dependent signaling pathway, which explains its observed efficacy in mitigating allergic responses in laboratory models [3]. The diagram below illustrates this pathway.
The following table consolidates the key technical and biological activity data available for CYC116 from the search results.
| Parameter | Value / Description |
|---|---|
| Molecular Formula & Weight | C₁₈H₂₀N₆OS; 368.46 g/mol [1] |
| CAS No. | 693228-63-6 [1] |
| Solubility (DMSO) | 25 mg/mL (67.84 mM) [1] |
| Primary Targets (Ki) | Aurora A (8.0 nM), Aurora B (9.2 nM), VEGFR2 (44 nM), FLT3 (44 nM) [1] |
| Secondary Target (Ki) | CDK2/CyclinE (0.39 μM) [1] |
| In Vitro IC₅₀ (MV4-11 cells) | 34 nM [1] |
| In Vivo Efficacy (NCI-H460 xenograft) | Tumor growth delay of 2.3 and 5.8 days at 75 and 100 mg/kg (oral, 5 days) [1] |
While precision data is unavailable, these detailed methodologies from recent studies can serve as a reference for your own assay development and validation.
This standard MTT protocol is used to determine the IC₅₀ of CYC116.
This protocol outlines the use of CYC116 to promote the maturation of stem cell-derived cardiomyocytes.
Since direct data is unavailable, your technical support center should guide users on how to generate and calculate intraday and interday precision for their CYC116 experiments.
The following diagram illustrates the key steps in establishing precision metrics for an assay involving CYC116.
| Parameter | Value | Experimental Context / Description |
|---|---|---|
| Mast Cell Degranulation (IC₅₀) | ~1.42 µM | Inhibition of antigen-induced degranulation in mouse Bone Marrow-derived Mast Cells (BMMCs), measured by β-hexosaminidase release [1]. |
| Cytokine Secretion (IC₅₀) | Inhibition of secretion from antigen-stimulated BMMCs [1]. | |
| → TNF-α | ~1.10 µM | |
| → IL-6 | ~1.24 µM | |
| In Vivo Anaphylaxis (ED₅₀) | ~22.5 mg/kg | Dose that inhibits Passive Cutaneous Anaphylaxis (PCA) in mice by 50% [1]. |
| Kinase Inhibition (Kᵢ) | Cell-free kinase assay [2] [3]. | |
| → Aurora A | 8.0 nM | Primary known target; an anti-cancer drug candidate [2]. |
| → Aurora B | 9.2 nM | Primary known target; an anti-cancer drug candidate [2]. |
| → Fyn Kinase | Not fully quantified | Identified as the key target for mast cell inhibition. CYC116 directly inhibits Fyn activity in mast cells [1]. |
Based on the study that reported the IC₅₀ values for mast cell inhibition, the key experimental steps are as follows [1]:
Cell Preparation and Sensitization
Compound Treatment and Stimulation
Measurement of Degranulation
The study identifies that CYC116 exerts its inhibitory effect on mast cells primarily by directly inhibiting the activity of Fyn kinase, a member of the Src-family kinases, early in the signaling cascade [1]. This is distinct from its primary anti-cancer targets (Aurora kinases). The following diagram illustrates the proposed signaling pathway and the point of CYC116's intervention.
Diagram Title: CYC116 Inhibits Mast Cell Activation via Fyn Kinase
CYC116 is a potent, ATP-competitive small-molecule inhibitor that primarily targets Aurora Kinase A and B [1].
The following diagram illustrates the cellular mechanism and consequences of Aurora kinase inhibition by CYC116.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of CYC116 across various human cancer cell lines, as measured by MTT antiproliferative assays over 96 hours [2] [1].
| Cell Line | Cancer Type | CYC116 IC₅₀ (μM) |
|---|---|---|
| MV4-11 | Acute Myelogenous Leukemia | 0.034 [2] [1] |
| MES-SA | Uterine Sarcoma | 0.09 [2] [1] |
| COLO205 | Colon Cancer | 0.241 [2] [1] |
| Saos-2 | Osteosarcoma | 0.11 [2] [1] |
| HCT-116 | Colon Cancer | 0.34 [2] [1] |
| HL-60 | Leukemia | 0.372 [2] [1] |
| CCRF-CEM | Leukemia | 0.471 [2] [1] |
| A549 | Lung Cancer | 0.48 [2] |
| HeLa | Cervical Cancer | 0.59 [2] [1] |
| MCF7 | Breast Cancer | 0.599 [2] [1] |
Here are standard methodologies used to evaluate the effects of CYC116 in a research setting.
This protocol measures the direct inhibition of Aurora kinase enzymatic activity [1].
This protocol determines the compound's cytotoxicity and anti-proliferative activity [1].
This protocol assesses target engagement in cells by measuring inhibition of histone H3 phosphorylation [1].
Problem: Lack of Expected Phenotype (Polyploidy) in Cell Culture
Problem: High Cytotoxicity at Low Nanomolar Concentrations
Problem: Off-Target Effects in Complex Models
The table below summarizes the fundamental chemical data and storage conditions for CYC116.
| Property | Specification |
|---|---|
| Chemical Name | 4-(2-amino-4-methylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine [1] |
| Molecular Weight | 368.46 g/mol [2] [1] |
| CAS Number | 693228-63-6 [2] [1] |
| Molecular Formula | C₁₈H₂₀N₆OS [2] [1] |
| Physical Form | Light yellow to yellow solid [3] |
| Storage | Stable if stored as directed; protect from light and heat [1]. |
Solubility and Stock Solution Preparation:
CYC116 has been utilized in various cell-based assays. The following are standard protocols adapted from the literature.
This protocol is used to determine the anti-proliferative effect (cytotoxicity) of CYC116 on various human cancer cell lines.
This protocol details how to study the inhibitory effect of CYC116 on mast cells, relevant to allergic response research.
This protocol describes the use of CYC116 to promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).
The tables below consolidate key quantitative data from biochemical and cellular studies to help you plan your experiments.
| Target | Ki (nM) | Note |
|---|---|---|
| Aurora A | 8.0 | Primary target |
| Aurora B | 9.2 | Primary target |
| VEGFR2 | 44 | Secondary target |
| FLT3 | 44 | Secondary target |
| Src | 82 | Secondary target |
| CDK2/CyclinE | 390 | ~50-fold less potent than Aurora kinases |
The IC₅₀ values below represent the compound concentration required to inhibit cell proliferation by 50% after 96 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MV4-11 | Acute Myelogenous Leukemia | 0.034 |
| MES-SA | Uterine Sarcoma | 0.09 |
| Saos-2 | Osteosarcoma | 0.11 |
| COLO205 | Colon Cancer | 0.241 |
| HCT116 | Colon Cancer | 0.34 |
| HL60 | Leukemia | 0.372 |
| HeLa | Cervical Cancer | 0.59 |
| MCF7 | Breast Cancer | 0.599 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.681 |
FAQs
Q1: What are the primary personal protective equipment (PPE) requirements when handling CYC116?
Q2: My CYC116 solution in DMSO has precipitated. What should I do?
Q3: What is the evidence that CYC116 is working in my cell culture experiment?
The diagram below outlines the key signaling pathway through which CYC116 inhibits mast cell activation, as revealed in the research [4].
A clear understanding of CYC116's mechanism is crucial for correctly interpreting your cell cycle data, particularly the emergence of polyploid cells.
The diagram below illustrates how CYC116 inhibition leads to polyploidy.
Diagram 1: The causal pathway from CYC116 inhibition to the formation of polyploid cells.
For your reference, the table below summarizes key quantitative data from the literature on CYC116's effects in various cell lines [1] [2].
| Cell Line | Assay Type | CYC116 IC₅₀ / Value | Observation / Effect |
|---|---|---|---|
| A549 | Functional Assay | 0.48 μM | IC₅₀ for inhibition of histone H3 phosphorylation [1]. |
| HeLa | Western Blot | 1.25 μM | Concentration for complete inhibition of histone H3 phosphorylation [2]. |
| A549 | Cell Cycle (FACS) | 0.5 - 2 μM | Accumulation of cyclin B1-negative tetraploid (4N) cells at G1 phase [2]. |
| SW620 | Cell Cycle (FACS) | 1 μM | Appearance of polyploid cells after 48 hours [2]. |
| MV4-11 | Cytotoxicity (MTT) | 34 nM | Cytotoxicity IC₅₀ in an acute myeloid leukemia cell line [1] [2]. |
| HeLa | Cytotoxicity (MTT) | 0.59 μM | Cytotoxicity IC₅₀ [1]. |
| MCF7 | Cytotoxicity (MTT) | 0.599 μM | Cytotoxicity IC₅₀ [1]. |
This is a common method to quantify the percentage of cells in different cell cycle phases, including the polyploid population.
Diagram 2: Key steps for cell cycle analysis using DNA content staining.
For a more detailed picture, you can combine DNA content with specific cell cycle markers. The following protocol is adapted for mass or fluorescence cytometry [6].
Key Biomarkers:
Detailed Methodology:
Q1: My flow cytometry data shows a large polyploid population after CYC116 treatment. Is this an issue with my experiment?
Q2: How can I distinguish between G2 arrest and cytokinesis failure?
Q3: What are the recommended positive controls for validating my CYC116 activity and cell cycle assay?
Q4: The cytotoxic effect of CYC116 in my cell line is weaker than expected. What could be the reason?
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play indispensable roles in ensuring the accurate division of cells during mitosis [1] [2]. Their aberrant expression is a common feature in many cancers, making them attractive targets for anti-cancer therapy [1] [2] [3].
Aurora kinase inhibitors (AKIs) are small molecules designed to block the ATP-binding site of these kinases, disrupting mitotic progression and inducing cell death in rapidly dividing cancer cells [2]. They can be broadly categorized as either pan-inhibitors (targeting Aurora A, B, and C) or selective inhibitors (targeting a specific isoform, like Aurora A) [1].
CYC116 is an orally bioavailable, small-molecule inhibitor that primarily targets Aurora A and Aurora B kinases [4]. The table below summarizes its key mechanistic and selectivity characteristics based on biochemical assays.
| Inhibitor | Primary Targets | Mechanism of Action | Key Off-Targets | Cellular Phenotype |
|---|---|---|---|---|
| CYC116 | Aurora A (Ki = 8 nM), Aurora B (Ki = 9 nM) [4] | Competitive ATP-binding site inhibitor [4]. | VEGFR2, FLT3, CDK2/CyclinE (weaker activity) [4]. | Inhibition of histone H3 phosphorylation; polyploidy; cell death [4]. |
| PHA-739358 (Danusertib) | Aurora A, B, C (pan-inhibitor) [1] | ATP-competitive inhibitor; exhibits an Aurora B inhibition phenotype in cells [1]. | Abl, Ret, Trk-A, FGFR1 (at high concentrations) [1]. | Accumulation of cells with 4n and >4n DNA content [1]. |
| VX-680 (Tozasertib) | Aurora A, B, C (pan-inhibitor) [1] | Binds to the active conformation of Aurora kinases [1]. | FLT3, JAK2, Tyk2 [1]. | Mitotic arrest and apoptosis [1]. |
| Alisertib (MLN8237) | Aurora A (selective) [1] [5] | Selective Aurora A inhibitor [1]. | Not specified in sources. | Spindle defects and mitotic delay [1]. |
This mechanistic profile leads to a distinct cellular effect, visualized in the following pathway:
The following table compares the experimental efficacy and current developmental stage of CYC116 with other notable Aurora kinase inhibitors.
| Inhibitor | Preclinical Anti-proliferative Activity (IC₅₀) | In Vivo Efficacy | Clinical Status (as of latest data) |
|---|---|---|---|
| CYC116 | IC₅₀ ~34 nM in MV4-11 leukemia cells; broad-spectrum activity across solid tumor lines [4]. | Tumor growth delay in NCI-H460 xenograft models at 75-100 mg/kg (p.o.) [4]. | Phase 1 (completed) for cancer [4]. Also repurposed for cardiomyocyte maturation [6] [7]. |
| PHA-739358 (Danusertib) | Active in 28-300 nM range across various cell lines [1]. | 66-98% tumor growth inhibition in human xenograft models [1]. | Phase 2. Stable disease observed in clinical trials; partial response in one SCLC patient [1]. |
| VX-680 (Tozasertib) | Potent activity in preclinical models [1]. | Robust efficacy in leukemia and solid tumor xenografts [1]. | Clinical development discontinued due to toxicity concerns [1]. |
| Alisertib (MLN8237) | Preclinical data supports potency [1]. | Anti-tumor activity in xenograft models [1]. | Phase 1/2 [1] [5]. |
| LY-3295668 | Not specified in sources. | Tumor growth arrest/regression in xenograft and PDX models [5]. | Phase 1/2 for advanced solid tumors [5]. |
The future of Aurora kinase inhibitors lies in overcoming primary challenges such as off-target toxicity and acquired resistance [8] [2]. Promising strategies include:
| Feature | CYC116 | VX-680 (MK-0457) | MLN8237 (Alisertib) |
|---|---|---|---|
| Primary Target & Selectivity | Potent inhibitor of Aurora A and Aurora B [1] [2] | Potent pan-inhibitor of Aurora A, B, and C [3] | Selective inhibitor of Aurora A [4] |
| Key Off-Target Activities | Inhibits VEGFR2 and FLT3 [2] | Inhibits FLT3 and resistant forms of ABL (e.g., T315I) [3] | Designed for Aurora A selectivity, but feedback can increase Aurora B activity [4] |
| Primary Research Applications | Promotes maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [1] [5] | Studied in hematological cancers and solid tumors; effective against certain treatment-resistant leukemias [3] | Primarily investigated as an anticancer agent; has modest effect on MYCN protein [4] |
| Reported Biochemical Potency (Ki or IC₅₀) | Aurora A (Ki = 8.0 nM) Aurora B (Ki = 9.2 nM) [2] | Aurora A (Ki = 0.6 nM) Aurora B (Ki = 18 nM) Aurora C (Ki = 4.6 nM) [3] | Cell-free IC₅₀ for Aurora A is in the low nanomolar range (~1-4 nM) [4] |
The different biological effects of these inhibitors stem from their distinct mechanisms of action.
CYC116: A Cell Cycle Regulator for Cardiomyocyte Maturation
VX-680 vs. MLN8237: Differential Effects on an Oncoprotein (MYCN)
The following diagram illustrates the two distinct mechanisms of Aurora A inhibition.
For researchers looking to employ these tools, here are methodologies and findings from the literature.
CYC116 in Cardiomyocyte Maturation
Assessing Aurora Kinase Inhibition in Cells
In cellular environments, CYC116 demonstrates functional inhibition of Aurora kinases, leading to characteristic phenotypic changes and anti-proliferative effects, as outlined in the table below.
| Assay Readout | Cell Line | Concentration | Incubation Time | Experimental Outcome |
|---|---|---|---|---|
| Reduction of Histone H3 Phosphorylation (Aurora B inhibition marker) | U2OS [1] | 0.07 - 10 µM | 2 hours | Concentration-dependent reduction [1]. |
| Complete Inhibition of Histone H3 Phosphorylation | HeLa [1] | 1.25 µM | 7 hours | Complete inhibition of the marker [1]. |
| Induction of Polyploidy (cytokinesis failure) | SW620 [1] | 1 µM | 48 hours | Appearance of polyploid cells [1]. |
| Cell Cycle Arrest & Cytotoxicity | Various (e.g., MV4-11, A2780) [1] | IC₅₀ values vary | 72-96 hours | Broad-spectrum anti-proliferative activity; IC₅₀ of 34 nM in MV4-11 leukemia cells [1]. |
The diagram below illustrates the cascade of cellular events triggered by CYC116 inhibition of Aurora kinases.
To help you evaluate or replicate the findings, here are the methodologies used in key experiments.
The table below outlines the core characteristics and documented antitumor activity of CYC116 against a panel of human cancer cell lines [1] [2] [3].
| Property/Aspect | Description of CYC116 |
|---|---|
| Primary Targets (Ki) | Aurora A (8 nM), Aurora B (9.2 nM) [1] [2] [3] |
| Secondary Targets (Ki) | VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), CDK2/CyclinE (0.39 μM) [1] [2] [3] |
| In Vivo Efficacy | In mice with NCI-H460 xenografts, oral administration (75 & 100 mg/kg/day) caused significant tumor growth delays [2] [3]. |
| Clinical Status | Phase 1 clinical trials [1] [2] |
| Cancer Cell Line | Tissue/Type Origin | IC₅₀ (Cytotoxicity) |
|---|---|---|
| MV4-11 | Acute Myelogenous Leukemia | 34 nM [2] [3] |
| MES-SA | Uterine Sarcoma | 90 nM [3] |
| Saos-2 | Osteosarcoma | 110 nM [3] |
| COLO 205 | Colon Adenocarcinoma | 241 nM [2] [3] |
| CCRF-CEM | T Cell Leukemia | 471 nM [2] [3] |
| HL-60 | Promyelocytic Leukemia | 372 nM [2] [3] |
| HCT-116 | Colon Carcinoma | 340 nM [2] [3] |
| A2780 | Ovarian Carcinoma | 170 nM [2] [3] |
| HeLa | Cervical Adenocarcinoma | 590 nM [2] [3] |
| MCF7 | Breast Adenocarcinoma | 599 nM [2] [3] |
| NCI-H460 | Non-Small Cell Lung Cancer | 681 nM [2] [3] |
| HT-29 | Colon Adenocarcinoma | 725 nM [2] [3] |
| K562 | Chronic Myelogenous Leukemia | 1.375 μM [2] [3] |
| BXPC-3 | Pancreatic Adenocarcinoma | 1.626 μM [2] [3] |
CYC116 exerts its antitumor effects primarily by inhibiting Aurora A and B kinases, which are crucial regulators of mitosis [4] [5].
For scientists aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
Kinase Assay (Biochemical Activity) [2]
Cell-based Viability/Proliferation (MTT) Assay [2]
| Feature | CYC116 | Barasertib (AZD1152) | GSK1070916 |
|---|---|---|---|
| Primary Target(s) | Aurora A (Ki = 8 nM), Aurora B (Ki = 9 nM) [1] [2] | Aurora B (IC₅₀ = 0.37 nM for active metabolite barasertib-HQPA) [3] | Aurora B (IC₅₀ = 0.38 nM), Aurora C (IC₅₀ = 1.5 nM) [4] |
| Selectivity | Dual A/B inhibitor; also inhibits VEGFR2, Src, Lck, FLT3 at higher doses [1] | >1000-fold selective for Aurora B over Aurora A [3] | >250-fold selective for Aurora B over Aurora A [4] |
| Cellular Phenotype | Polyploidy, failure of cytokinesis, cell death [1] [2] | Polyploidy, cell growth arrest, apoptosis [3] [5] | Polyploidy, cell death [4] |
| Key Cellular IC₅₀/Activity | <50 nM antiproliferative activity in MV4-11 cells [1]; inhibits mast cell degranulation (IC₅₀ ~1.42 µM) [6] | IC₅₀ < 50 nM in sensitive SCLC lines [3] | IC₅₀ ~7 nM in A549 lung cancer cells [4] |
| In Vivo Activity | Tumor growth delay in NCI-H460 xenografts (75-100 mg/kg, p.o.) [1] [2] | Anti-tumor activity in AML and SCLC xenograft models [3] [5] | Anti-tumor activity in breast, lung, and colon cancer xenografts [4] |
| Other Applications | Suppresses type I hypersensitivity; promotes cardiomyocyte maturation [6] [7] | Investigated in medulloblastoma models [8] | Substrate of ABCB1 transporter, which can confer resistance [9] |
| Clinical Status | Phase I (as anti-cancer drug) [2] | Phase II (primarily in AML) [5] | Phase I (completed) [9] [4] |
The different selectivity of these inhibitors leads to distinct cellular mechanisms and research applications.
CYC116's inhibition of both Aurora A and B disrupts multiple stages of mitosis. The diagram below illustrates the signaling pathways and cellular processes it affects in different research contexts.
Barasertib and GSK1070916 produce a highly specific Aurora B inhibition phenotype. Their primary mechanism is illustrated below.
A critical finding for GSK1070916 is that overexpression of the ABCB1 transporter (also known as P-glycoprotein) confers significant resistance to the drug. Combining GSK1070916 with an ABCB1 inhibitor can reverse this resistance, an important consideration for clinical development [9].
The biological data in the comparison table is generated from standard experimental methods.
The table below summarizes the known kinase targets of CYC116 and its potency, based on current scientific literature.
| Kinase Target | Potency (Ki or IC50) | Cellular Assay Evidence | Other Reported Kinase Targets (Ki/IC50) |
|---|---|---|---|
| Aurora A | ( Ki = 8\ \text{nM} ) [1] | Inhibition of histone H3 phosphorylation in A549 cells (IC50 = 0.48 µM) [1] | VEGFR2 (( Ki = 44\ \text{nM} )) [1] |
| Aurora B | ( Ki = 9.2\ \text{nM} ) [1] | Antiproliferative activity across multiple cancer cell lines [1] | Src (( Ki = 82\ \text{nM} )) [1] |
| FLT3 | ( Ki = 44\ \text{nM} ) [1] | Cytotoxicity in MV4-11 cells (IC50 = 0.034 µM) [1] | Lck (( Ki = 280\ \text{nM} )) [1] |
CYC116 belongs to a broader class of Aurora kinase inhibitors. The table lists several other inhibitors that have been studied, noting their reported specificity.
| Inhibitor Name | Reported Specificity | Key Characteristics |
|---|---|---|
| CYC116 | Aurora A/B [1] | Potent dual inhibitor; also targets VEGFR2, FLT3, Src [1] |
| VX-680 (Tozasertib) | Pan-Aurora (A, B, C) [2] [3] | Also inhibits Abl (including T315I mutant), JAK2, and FLT3 [3] |
| SNS-314 | Pan-Aurora (A, B, C) [2] | - |
| MLN8237 (Alisertib) | Aurora A [2] | - |
| MK8745 | Aurora A [2] | - |
| GSK1070916 | Aurora B/C [2] | - |
| Barasertib (AZD1152) | Aurora B [2] | - |
| PHA-739358 (Danusertib) | Pan-Aurora (A, B, C) [3] | Also inhibits Abl, Ret, Trk-A, and FGFR1 kinases [3] |
The specificity data for CYC116 and other inhibitors is typically determined through a combination of biochemical and cellular assays:
Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and mitosis. Their dysregulation is frequently associated with cancer, making them attractive drug targets [3] [4]. The following diagram illustrates the signaling pathway impacted by CYC116 and the experimental workflow for its characterization.
| Maturation Category | Specific Marker / Feature | Effect of CYC116 | Experimental Evidence |
|---|---|---|---|
| Structural Maturation | Sarcomere organization | Improved organization | Immunofluorescence showing better-organized α-actinin striations [1] |
| Sarcomere length | Significantly increased | ImageJ analysis of sarcomeres in stained cells [1] | |
| Cell size / area | Increased cell area | ImageJ analysis of cell morphology [1] | |
| Gene Expression | Cardiac function-related genes | Increased expression | qRT-PCR data [1] |
| Metabolic Maturation | Mitochondrial number / content | Increased number | Transmission Electron Microscopy (TEM) and mtDNA analysis [1] |
| Functional Maturation | Physiological function | Enhanced | Assessment of cell physiological function [1] |
The core methodology for validating CYC116's effect on hPSC-CM maturation is outlined below. This protocol is adapted from the primary research study [1].
Key Protocol Details:
CYC116 functions as a potent inhibitor of Aurora A and Aurora B kinases, which are essential regulators of cell division [1] [2]. During development, cardiomyocyte maturation is closely linked to cell cycle exit. By inhibiting Aurora kinases, CYC116 blocks cell cycle progression, thereby pushing the cardiomyocytes toward a more mature, post-mitotic state [1] [3]. This mechanism is supported by the finding that other Aurora kinase inhibitors (both Aurora A-specific and Aurora B-specific) also promote hPSC-CM maturation [1].
This positions CYC116 as a representative of a cell cycle-targeted maturation strategy, which is distinct from other common approaches such as metabolic manipulation (e.g., using fatty acids), hormonal treatment (e.g., T3), or 3D tissue engineering [3] [4].
A 2022 study identified that CYC116, an inhibitor of Aurora kinases, significantly promotes the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs). A key aspect of this maturation was the improvement in sarcomere organization [1].
The table below summarizes the key experimental findings related to sarcomere structure from this study:
| Aspect of Sarcomere Organization | Effect of CYC116 Treatment | Experimental Method Used |
|---|---|---|
| Sarcomere Length | Significantly increased | Immunofluorescent staining (anti-α-Actinin), analyzed with ImageJ software [1] |
| Sarcomere Organization | Better organization of the sarcomere structure | Immunofluorescent staining and confocal microscopy [1] |
| Overall Cell Ultrastructure | Increased number of mitochondria; better organization of sarcomeres observed at the ultrastructural level | Transmission Electron Microscopy (TEM) [1] |
The study provides a detailed methodology for evaluating CYC116's effects, which can serve as a reference for your own work [1].
While the primary study used ImageJ, other research tools are available for the automated quantification of sarcomeres. One such tool is SotaTool, a software designed for automatic measurement of sarcomere length and organization in various 2D and 3D muscle cell cultures, including hPSC-CMs. This tool can analyze both fixed cells and live videos, providing data on parameters like fractional shortening and beating frequency in addition to sarcomere characteristics [2].
The following diagram illustrates the experimental workflow for assessing sarcomere structure as described in the CYC116 study, from cell culture to quantitative analysis.
The search results indicate that a direct comparison guide with other specific commercial alternatives may not be available in the scientific literature for CYC116 in this context.
The enhancement of mitochondrial content by CYC116 was demonstrated in a 2022 study using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Researchers treated these cells with CYC116 and observed a significant increase in markers associated with mitochondrial content [1].
The table below summarizes the core experimental methodology from the study that confirmed CYC116's effect on mitochondrial content.
| Experimental Aspect | Detailed Protocol |
|---|---|
| Cell Model | Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Cell lines used: H1 and H9 (human embryonic stem cells), and UC013 (induced pluripotent stem cell line) [1]. |
| Differentiation & Treatment | hPSCs were differentiated into cardiomyocytes. On Day 12 post-differentiation, cells were replated. After 48 hours, CYC116 was added to the maintenance medium for various durations. The medium was changed every other day [1]. |
| MtDNA Quantification | 1. DNA Extraction: Total DNA was isolated using a genomic DNA kit. 2. qPCR Analysis: Real-time PCR was performed using primers for specific mitochondrial genes (e.g., ND1, ND4, Cox2) and the nuclear β-globin gene as a reference. 3. Data Normalization: mtDNA content was normalized to nDNA content in the same sample [1]. | | Supporting Evidence | Increased mitochondrial number was further supported by transmission electron microscopy (TEM) analysis of the cells, which provided visual confirmation of the enhanced mitochondrial content [1]. |
The increase in mitochondrial content is not an isolated effect but part of a broader maturation program induced in the cardiomyocytes.
The diagram below illustrates this proposed signaling pathway and experimental workflow.
The same study also found that the ability to promote cardiomyocyte maturation is not unique to CYC116 but is shared by other Aurora kinase inhibitors, suggesting a class effect [1].
| Inhibitor Name | Primary Target(s) | Effect on hPSC-CM Maturation |
|---|---|---|
| CYC116 | Aurora A/B [2] | Promotes maturation [1] |
| VX-680 | Aurora A/B | Promotes maturation [1] |
| SNS-314 | Aurora A/B | Promotes maturation [1] |
| MLN8237 | Aurora A | Promotes maturation [1] |
| MK8745 | Aurora A | Promotes maturation [1] |
| GSK1070916 | Aurora B | Promotes maturation [1] |
| Barasertib | Aurora B | Promotes maturation [1] |
| Strategy | Key Agents / Methods | Reported Effects on Maturation | Mechanism of Action |
|---|---|---|---|
| Aurora Kinase Inhibition | CYC116 [1] [2] | Increased sarcomere length, better sarcomere organization, increased mitochondrial number, enhanced expression of functional genes, improved physiological function [1] | Pan-inhibitor of Aurora kinases A & B; induces cell cycle exit [1] [3] |
| VX-680, SNS-314 [1] | Promotes hPSC-CM maturation [1] | Aurora A/B inhibitors [1] | |
| MLN8237, MK8745 [1] | Promotes hPSC-CM maturation [1] | Aurora A inhibitors [1] | |
| GSK1070916, Barasertib [1] | Promotes hPSC-CM maturation [1] | Aurora B inhibitors [1] | |
| Metabolic Modulation | Fatty Acid Supplementation [4] | Improves mitochondrial content, sarcomere length, contractility, and functional gene expression [4] | Shifts cell metabolism from glycolysis to fatty acid oxidation [4] |
| Hormonal Stimulation | Triiodothyronine (T3), Dexamethasone [1] [4] | Improves sarcomere length, mitochondrial function, and excitation-contraction coupling [1] | Mimics postnatal hormonal signaling [1] |
| Prolonged & 3D Culture | Long-term 2D culture (up to 1 year), 3D engineered tissues [1] [4] | Promotes structural and functional maturation [1] | Mimics the natural maturation timeline and introduces biomechanical cues [1] |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodology and quantitative outcomes.
The following diagram outlines the core protocol used to assess CYC116's effect on hPSC-CM maturation [1]:
The table below consolidates the positive maturation outcomes observed in CYC116-treated hPSC-CMs compared to untreated controls [1]:
| Maturation Marker | Measurement Method | Effect of CYC116 Treatment |
|---|---|---|
| Sarcomere Structure | Immunofluorescence (α-Actinin) | Better organization and increased sarcomere length |
| Mitochondrial Content | mtDNA quantification (qPCR), TEM | Increased number of mitochondria |
| Cardiac Gene Expression | qRT-PCR | Increased expression of genes related to cardiomyocyte function |
| Cell Physiology | Functional assays | Enhanced physiological function |
The rationale for using CYC116 is rooted in a key observation during cardiac development: as cardiomyocytes mature, their capacity to proliferate declines [1] [4]. CYC116, an investigational anti-cancer agent, acts as a potent inhibitor of Aurora kinases A and B [3]. These kinases are crucial for cell cycle progression, particularly in regulating mitosis. By inhibiting them, CYC116 effectively blocks cell division and pushes the cardiomyocytes toward a post-mitotic, more mature state [1]. The effectiveness of other Aurora A and B specific inhibitors further supports that this maturation effect is driven by the inhibition of the kinase activity itself [1].
| Feature | CYC116 (Aurora Kinase Inhibitor) | Triiodothyronine + Dexamethasone (T3+Dex) |
|---|---|---|
| Primary Mechanism | Inhibition of Aurora A/B kinases; perturbs cell cycle progression [1]. | Hormonal action; T3 binds thyroid receptors, Dex binds glucocorticoid receptors to influence gene expression [2]. |
| Key Maturation Markers | ↑ Sarcomere length, organization ↑ Mitochondrial number ↑ Expression of cardiac functional genes [1] | ↑ IK1, IKr, IKs (K+ currents) ↑ INa (sodium current) ↓ If (funny current) ↑ Conduction velocity (CV) ↓ Action potential duration (APD) [2] | | Reported Efficacy | Effective in hESC (H1, H9) and hiPSC (UC013) lines [1]. | Effective in hiPSC-CMs; tested in cell sheets and single cells [2]. | | Treatment Protocol | - Cell Type: hPSC-CMs
To help you implement these findings, here are the core methodologies used to generate the data in the comparison table.
This protocol is adapted from the study on CYC116 [1].
This protocol is adapted from the study on T3+Dex [2].
The following diagrams, created using Graphviz, illustrate the core mechanisms through which these two treatments promote cardiomyocyte maturation.
The evidence suggests that CYC116 and T3+Dex are complementary rather than directly competing. Your choice should be guided by your research goals:
| Feature | CYC116 | PP2 |
|---|---|---|
| Primary Known Targets | Aurora Kinases, Fyn [1] [2] [3] | Src family kinases (Lck, Fyn, Hck) [4] |
| Reported Fyn Inhibition (In Vitro) | Inhibits Fyn activity in mast cells; demonstrates functional effects in cellular and animal models [1] [5] | IC₅₀ < 300 nM (direct catalytic activity assay) [4] |
| Other Key Kinases Inhibited | Aurora A/B, Src, Lck [1] [3] | PTK6 (Breast Tumor Kinase) [4] |
| Cellular/Functional Effects | Inhibits mast cell degranulation (IC₅₀ ~1.42 µM) and pro-inflammatory cytokine secretion (TNF-α IC₅₀ ~1.10 µM; IL-6 IC₅₀ ~1.24 µM) [1] [5]. Promotes maturation of stem cell-derived cardiomyocytes [2]. | Suppresses PTK6-dependent proliferation in breast carcinoma T-47D cells [4]. |
| In Vivo Efficacy | Inhibits passive cutaneous anaphylaxis (ED₅₀ ~22.5 mg/kg) and passive systemic anaphylaxis in mice [1] [5]. | Information not available in the search results. |
| Therapeutic Context | Investigated as an anti-cancer drug candidate; proposed for mast cell-mediated allergic disorders [1] [5]. | Used primarily as a research tool; studied in cancer contexts like breast cancer [4]. |
Here is a deeper dive into the experimental findings and methodologies from the key studies.
The inhibitory effects of CYC116 on Fyn kinase were established through a series of experiments in bone marrow-derived mast cells (BMMCs) and mouse models [1] [5].
Key Experimental Protocols:
Signaling Pathway Mechanism: The research demonstrated that CYC116 inhibits the Fyn-dependent pathway in mast cells. It acts upstream, suppressing the activation of Fyn, which in turn prevents the downstream phosphorylation and activation of Syk, LAT, PLCγ, Akt, and various MAP kinases, ultimately leading to reduced degranulation and cytokine production [1] [5]. The diagram below illustrates this pathway.
The study focused on PP2's ability to inhibit Protein Tyrosine Kinase 6 (PTK6), showing it has potency against this kinase and Src family members [4].
Key Experimental Protocols:
Selectivity Data: The in vitro kinase assay provided a direct comparison of IC₅₀ values, showing PP2 has an IC₅₀ < 300 nM for inhibiting PTK6 catalytic activity. The study concluded that PP1 and PP2 were more selective for PTK6 than for Src family kinases in their cellular system [4].
| Experimental Model | Measured Outcome | Result | Citation |
|---|---|---|---|
| Mast Cell Degranulation (in vitro) | Release of β-hexosaminidase (IC₅₀) | ~1.42 µM | [1] |
| Pro-inflammatory Cytokine Secretion (in vitro) | Secretion of TNF-α (IC₅₀) | ~1.10 µM | [1] |
| Secretion of IL-6 (IC₅₀) | ~1.24 µM | [1] | |
| Passive Cutaneous Anaphylaxis (in vivo mouse model) | Vascular permeability, measured by Evans blue extravasation (ED₅₀) | ~22.5 mg/kg | [2] [1] |
The foundational data on CYC116's anti-allergic effects were generated using the following standardized methodologies:
In Vitro Mast Cell Activation (Degranulation & Cytokine Secretion)
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
CYC116 exerts its anti-allergic effects by inhibiting key early signaling events in mast cells. The diagram below illustrates this targeted pathway.
The mechanism involves:
CYC116 is an investigational, orally available small molecule inhibitor. Its known mechanism of action and early development status are summarized in the table below.
| Property | Description |
|---|---|
| Modality | Small Molecule [1] |
| Key Targets | Aurora Kinase A, Aurora Kinase B, VEGFR2 [1] |
| Proposed Mechanism | Inhibits Aurora kinases, disrupting mitosis (cell division), and VEGFR2, potentially inhibiting angiogenesis (blood vessel formation) [1]. |
| Highest Phase | Phase I (status: terminated) [1] |
| Tested Population | Patients with advanced solid tumors [1] |
| Comparative Efficacy Data | No direct comparisons with standard treatments found in public domain. |
The diagram below illustrates the proposed multi-target mechanism of action of CYC116 based on its target profile.
For a robust comparison of a novel agent like CYC116 against standard treatments, a well-designed preclinical study is essential. The table below outlines key elements for such a benchmarking protocol, drawing from general recommendations for oncology drug development [2].
| Benchmarking Component | Recommended Protocol / Consideration |
|---|---|
| Animal Model | Athymic Nu/Nu mice with subcutaneously implanted LS174T cells [2]. |
| Tumor Size | Tumors grown to 8–10 mm in diameter [2]. |
| Dosing | Standardized dose (e.g., by particle number for nanoparticles) to allow cross-study comparisons [2]. |
| Pharmacokinetics (PK) | Measure drug concentration in blood at fixed time points (e.g., 6h, 24h, 48h post-injection) [2]. |
| Tumor Accumulation | Quantify drug in tumor tissue at the same PK time points; report as % Injected Dose (%ID) and %ID per gram of tissue (%ID/g) [2]. |
| Efficacy Comparison | Compare tumor growth inhibition and survival (Kaplan-Meier curves) against a vehicle control, a standard-of-care therapy, and potentially other Aurora kinase inhibitors [3] [2]. |
| Physicochemical Properties | Fully characterize the drug compound (size, shape, composition, surface chemistry, zeta potential) [2]. |